Product packaging for 22-(tert-Butoxy)-22-oxodocosanoic acid(Cat. No.:)

22-(tert-Butoxy)-22-oxodocosanoic acid

Cat. No.: B2360426
M. Wt: 426.7 g/mol
InChI Key: OXPWLSZVTHVKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

22-(tert-Butoxy)-22-oxodocosanoic acid is a useful research compound. Its molecular formula is C26H50O4 and its molecular weight is 426.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H50O4 B2360426 22-(tert-Butoxy)-22-oxodocosanoic acid

Properties

IUPAC Name

22-[(2-methylpropan-2-yl)oxy]-22-oxodocosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O4/c1-26(2,3)30-25(29)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24(27)28/h4-23H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPWLSZVTHVKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 22-(tert-Butoxy)-22-oxodocosanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 22-(tert-Butoxy)-22-oxodocosanoic acid, a key intermediate in the development of long-acting therapeutics. The document details a robust synthesis protocol, presents relevant quantitative data, and illustrates the pertinent biological pathway and experimental workflow.

Introduction

This compound, also known as docosanedioic acid mono-tert-butyl ester, is a long-chain dicarboxylic acid derivative. Its structure, featuring a lipophilic alkyl chain and a protected carboxylic acid, makes it a valuable building block in medicinal chemistry. Notably, analogous long-chain fatty acid monoesters are crucial components in the side chains of modern peptide-based drugs, such as the GLP-1 receptor agonist semaglutide. The fatty acid moiety facilitates binding to serum albumin, significantly extending the therapeutic's half-life in circulation[1][][3]. This guide focuses on a direct and efficient synthetic route to this important compound.

Synthesis Protocol

The synthesis of this compound can be effectively achieved through the selective mono-esterification of docosanedioic acid using N,N-dimethylformamide di-tert-butyl acetal (B89532). This method offers a direct route that minimizes the formation of the diester byproduct[4].

Experimental Protocol: Mono-tert-butoxylation of Docosanedioic Acid

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend docosanedioic acid (1 equivalent) in anhydrous toluene.

  • Reagent Addition: Heat the suspension to 95 °C. To the resulting solution, add N,N-dimethylformamide di-tert-butyl acetal (3.4 equivalents) dropwise over 3-4 hours.

  • Reaction Monitoring: Stir the reaction mixture overnight at 95 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution to dryness in vacuo to remove the toluene. Place the resulting solid under high vacuum overnight to remove any residual volatile impurities.

  • Purification: The crude solid contains a mixture of the desired monoester, unreacted diacid, and the diester byproduct.

    • Suspend the crude solid in dichloromethane with heating and sonication.

    • Filter the suspension at room temperature, washing the solid with fresh dichloromethane. The filtrate contains the monoester and diester.

    • Concentrate the filtrate and purify by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₂₆H₅₀O₄[5]
Molecular Weight 426.68 g/mol [5]
Typical Yield 57-86%[4]
Purity (post-chromatography) >95%
Physical Appearance White to off-white solid

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Docosanedioic Acid + Toluene reaction Reaction at 95°C (overnight) start->reaction reagent N,N-Dimethylformamide di-tert-butyl acetal reagent->reaction concentrate Concentration in vacuo reaction->concentrate suspend Suspend in CH2Cl2 & Filter concentrate->suspend purify Column Chromatography suspend->purify product This compound purify->product

Synthesis and purification workflow.
GLP-1 Receptor Signaling Pathway

This compound is a precursor to a side chain used in GLP-1 receptor agonists. The diagram below outlines the primary signaling cascade initiated upon agonist binding to the GLP-1 receptor in a pancreatic β-cell.

GLP1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GLP1R GLP-1 Receptor Gs Gαs GLP1R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Synthesizes Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinVesicles Insulin Vesicles PKA->InsulinVesicles Promotes Exocytosis Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Leads to GLP1_Agonist GLP-1 Agonist (e.g., Semaglutide) GLP1_Agonist->GLP1R Binds

GLP-1 receptor signaling pathway in pancreatic β-cells.

References

22-(tert-Butoxy)-22-oxodocosanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 22-(tert-Butoxy)-22-oxodocosanoic acid, a key bifunctional linker molecule in advanced therapeutic development.

Chemical Properties and Data

This compound is a long-chain dicarboxylic acid mono-tert-butyl ester. Its structure combines a hydrophilic carboxylic acid head with a long, lipophilic alkyl chain, terminating in a sterically hindered tert-butyl ester. This amphipathic nature makes it a versatile component in the construction of complex biomolecules.

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 1642333-05-8[1][2][3]
Molecular Formula C₂₆H₅₀O₄[1][2][3][4]
Molecular Weight 426.67 g/mol [1][4]
IUPAC Name This compound[4]
Synonyms Docosanedioic acid mono-tert-butyl ester[2][3]
XLogP3 (Computed) 9.9[4]
Storage Temperature Room Temperature, Sealed in Dry Conditions[5]

Table 2: Spectroscopic Data

Spectrum TypeData AvailabilitySource
¹H NMR Available upon request from suppliers.[6]
¹³C NMR Available upon request from suppliers.[6]
Mass Spectrometry Available upon request from suppliers.[5]
Infrared (IR) Available upon request from suppliers.[6]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

Procedure:

  • In a clean, dry round-bottom flask, dissolve docosanedioic acid (1 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM.

  • Wash the combined organic layers with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired mono-tert-butyl ester.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Determination of Physical Properties

Due to the lack of experimentally determined physical properties in publicly available literature, the following general protocols are provided for researchers to determine these values.

Melting Point Determination by Differential Scanning Calorimetry (DSC): [10][11][12][13][14]

  • Calibrate the DSC instrument using appropriate standards (e.g., indium and n-decane).

  • Weigh approximately 2-5 mg of this compound into an aluminum or stainless steel DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature well above its expected melting point (e.g., 100 °C) and hold for 5-10 minutes to erase any prior thermal history.

  • Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C) to ensure complete crystallization.

  • Hold at the low temperature for 5 minutes.

  • Heat the sample at a controlled rate (e.g., 5 °C/min or 10 °C/min) to a temperature above the melting point.

  • Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the melting endotherm.

Solubility Determination: [15][16][17][18][19]

Given the amphipathic nature of the molecule, its solubility is expected to be low in both purely aqueous and nonpolar organic solvents, with higher solubility in moderately polar organic solvents.

Qualitative Solubility Test:

  • To a series of small test tubes, add approximately 1-2 mg of this compound.

  • Add 1 mL of various solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide) to each tube.

  • Vortex each tube for 30 seconds and visually inspect for dissolution.

  • If not fully dissolved, gently warm the mixture and observe any changes in solubility.

Quantitative Solubility Determination (Shake-Flask Method):

  • Prepare saturated solutions of the compound in the desired solvents by adding an excess amount of the solid to a known volume of the solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vials to stand undisturbed for any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and analyze the concentration using a calibrated analytical technique such as HPLC-UV or LC-MS.

  • The solubility is then calculated based on the measured concentration and the dilution factor.

Applications in Drug Development

This compound is primarily utilized as a non-cleavable, long-chain alkyl linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][20][21][22] The long alkyl chain provides spacing between the conjugated molecules, which can be crucial for maintaining their biological activity.

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the carboxylic acid terminus of the linker can be activated and coupled to a reactive group on a monoclonal antibody (e.g., the amine group of a lysine (B10760008) residue).[23][24] The tert-butyl ester end can be deprotected to reveal a carboxylic acid, which is then conjugated to a cytotoxic payload. The long, flexible alkyl chain helps to ensure that the payload does not interfere with the antibody's ability to bind to its target antigen.

ADC_Workflow mAb Monoclonal Antibody (mAb) Conjugation1 Conjugation mAb->Conjugation1 Linker 22-(tert-Butoxy)-22- oxodocosanoic acid Activation1 Activate Carboxylic Acid of Linker Linker->Activation1 Payload Cytotoxic Payload Conjugation2 Conjugation Payload->Conjugation2 Activation1->Conjugation1 Activation2 Deprotect & Activate Ester of Linker Activation2->Conjugation2 Conjugation1->Activation2 Purification Purification Conjugation2->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Figure 1. General workflow for the synthesis of an Antibody-Drug Conjugate.

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[25][26][27][28][29] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound can serve as this linker, with its two functional ends allowing for the connection of the two different ligands. The length and flexibility of the linker are critical for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Mechanism PROTAC PROTAC (with Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary Degradation POI Degradation POI->Degradation E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->Degradation

Figure 2. Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Biological Context: Metabolism of Long-Chain Dicarboxylic Acids

While specific signaling pathways involving this compound are not documented, as a long-chain dicarboxylic acid, its metabolic fate in vivo would likely follow the peroxisomal β-oxidation pathway. This pathway is an alternative to mitochondrial β-oxidation and is responsible for shortening very long-chain fatty acids and dicarboxylic acids. Understanding this pathway is relevant for predicting the metabolic stability and potential byproducts of linkers derived from this molecule.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome LCDA Long-Chain Dicarboxylic Acid (e.g., Docosanedioic Acid) AcylCoA Dicarboxylyl-CoA LCDA->AcylCoA Acyl-CoA Synthetase EnoylCoA Δ²-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Oxidase (produces H₂O₂) HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedLCDA Shortened Dicarboxylic Acid KetoacylCoA->ShortenedLCDA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShortenedLCDA->AcylCoA Further Cycles Citric Acid Cycle\n(Mitochondrion) Citric Acid Cycle (Mitochondrion) AcetylCoA->Citric Acid Cycle\n(Mitochondrion)

Figure 3. Peroxisomal β-oxidation pathway for long-chain dicarboxylic acids.

References

An In-depth Technical Guide to Docosanedioic Acid Mono-tert-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosanedioic acid mono-tert-butyl ester is a long-chain aliphatic dicarboxylic acid monoester that is emerging as a critical component in advanced drug delivery systems and as a versatile linker in the synthesis of complex therapeutic molecules. Its bifunctional nature, possessing a free carboxylic acid and a sterically hindered tert-butyl ester, allows for selective chemical modifications, making it an invaluable tool in pharmaceutical development. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of docosanedioic acid mono-tert-butyl ester, with a focus on its applications in drug development, particularly in the context of peptide-based therapeutics and antibody-drug conjugates (ADCs).

Chemical Structure and Properties

Docosanedioic acid mono-tert-butyl ester is characterized by a 22-carbon aliphatic backbone, terminating in a carboxylic acid at one end and a tert-butyl ester at the other. This structure imparts a unique combination of lipophilicity from the long hydrocarbon chain and distinct reactivity at its two termini.

Chemical Structure:

Caption: General workflow for the synthesis of docosanedioic acid mono-tert-butyl ester.

Applications in Drug Development

The unique bifunctional nature of docosanedioic acid mono-tert-butyl ester makes it a valuable linker molecule in the development of sophisticated drug delivery systems and complex therapeutic conjugates.

Linker for Peptide and Protein Conjugation

Long-chain dicarboxylic acids are utilized as linkers to attach therapeutic peptides, such as GLP-1 analogs, to larger molecules or moieties that can extend their plasma half-life. The free carboxylic acid of the mono-tert-butyl ester can be activated and coupled to an amine group on a peptide, while the tert-butyl ester serves as a protecting group for the other end of the linker. This protecting group can be removed under specific conditions to allow for further conjugation.

Component of Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. Docosanedioic acid can be used as a non-cleavable linker in the synthesis of ADCs. [1][2]The linker connects the antibody to the cytotoxic payload, and its length and chemical nature can significantly influence the stability, solubility, and efficacy of the ADC.

G cluster_adc Role in Antibody-Drug Conjugate (ADC) cluster_assembly Assembly cluster_moa Mechanism of Action Antibody Antibody Targets tumor antigen Linker Docosanedioic Acid Derivative Provides spacing and stability Antibody->Linker Conjugation ADC {Antibody-Drug Conjugate} Payload Cytotoxic Drug Induces cell death Linker->Payload Conjugation Binding ADC binds to tumor cell ADC->Binding Internalization Internalization of ADC Binding->Internalization Release Payload release (for cleavable linkers) Internalization->Release Apoptosis Induction of Apoptosis Release->Apoptosis

Caption: Logical relationship of docosanedioic acid as a linker in an ADC.

Conclusion

Docosanedioic acid mono-tert-butyl ester is a specialized chemical entity with significant potential in the pharmaceutical industry. Its role as a long-chain, bifunctional linker is pivotal in the design and synthesis of next-generation therapeutics, including long-acting peptides and targeted cancer therapies. While detailed public data on its specific properties and synthesis are limited, the principles of its chemistry and application are well-established through analogous compounds. Further research and publication of its detailed characterization will undoubtedly accelerate its adoption in the development of novel and more effective drug delivery systems.

References

An In-Depth Technical Guide to 22-(tert-Butoxy)-22-oxodocosanoic Acid (CAS Number: 1642333-05-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 22-(tert-Butoxy)-22-oxodocosanoic acid, a long-chain dicarboxylic acid monoester. It is primarily utilized as a non-cleavable linker in the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, potential synthesis methodologies, and its crucial role in the architecture of targeted drug delivery systems. The information presented is intended to support researchers and drug development professionals in the strategic application of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym Docosanedioic acid mono-tert-butyl ester, is a bifunctional molecule featuring a long C22 aliphatic chain. This chain imparts significant hydrophobicity, which can be a critical consideration in the overall physicochemical properties of the final conjugate. One terminus of the molecule is a carboxylic acid, providing a reactive handle for conjugation, while the other is a tert-butyl ester, which can serve as a protecting group or a stable, non-reactive terminus.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1642333-05-8[1][2]
Molecular Formula C₂₆H₅₀O₄[1][2][3]
Molecular Weight 426.67 g/mol [1][3][4]
Appearance White to off-white solid/powder[2]
Storage Temperature 2-8°C[4]

Synthesis and Spectroscopic Characterization

Potential Synthetic Routes

One potential approach involves the selective mono-esterification of docosanedioic acid. A general method for such a transformation has been described for octadecanedioic acid, which could be adapted. This method involves the reaction of the dicarboxylic acid with di-tert-butyl dicarbonate (B1257347) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) and tert-butanol (B103910) in a suitable solvent like toluene, followed by refluxing the reaction mixture.[5] The resulting product mixture would then require purification to isolate the desired mono-ester from the starting diacid and the di-ester byproduct.[5]

Another patented method for a similar compound, octadecanedioic acid mono-tert-butyl ester, involves a two-step process.[6] First, the dicarboxylic acid is refluxed with methanol (B129727) under acidic catalysis to yield the monomethyl ester.[6] Subsequently, this intermediate is reacted with isobutene using a composite catalyst to form the tert-butyl ester.[6] This route offers an alternative strategy that avoids the direct use of the diacid with a tert-butylating agent.

Experimental Protocol (Hypothetical, based on analogous reactions):

Synthesis of Docosanedioic acid mono-tert-butyl ester

  • Step 1: Reaction Setup. In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve docosanedioic acid (1 equivalent) in anhydrous toluene.

  • Step 2: Addition of Reagents. To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents), 4-(Dimethylamino)pyridine (0.1 equivalents), and tert-butanol (1.2 equivalents).

  • Step 3: Reaction. Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification. After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to separate the desired mono-tert-butyl ester from the unreacted diacid and the di-tert-butyl ester byproduct.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: A singlet around δ 1.45 ppm corresponding to the nine protons of the tert-butyl group. A triplet at approximately δ 2.35 ppm for the two protons alpha to the carboxylic acid carbonyl group. A triplet around δ 2.20 ppm for the two protons alpha to the ester carbonyl group. A broad multiplet in the region of δ 1.20-1.65 ppm for the numerous methylene (B1212753) protons of the long alkyl chain. A broad singlet at higher chemical shift (typically >10 ppm) for the carboxylic acid proton, which may not always be observed depending on the solvent and concentration.

  • ¹³C NMR: A signal for the quaternary carbon of the tert-butyl group around δ 80 ppm and a signal for the methyl carbons of the tert-butyl group around δ 28 ppm. Two distinct carbonyl signals for the carboxylic acid and the ester, typically in the range of δ 170-180 ppm. A series of signals in the aliphatic region (δ 20-35 ppm) corresponding to the methylene carbons of the long alkyl chain.

  • Mass Spectrometry (MS): In electrospray ionization mass spectrometry (ESI-MS), the deprotonated molecule [M-H]⁻ would be expected in negative ion mode, and the sodiated adduct [M+Na]⁺ in positive ion mode. The fragmentation pattern would likely involve characteristic losses of the tert-butyl group and cleavage along the alkyl chain.

Application in Drug Development: A Non-Cleavable Linker

The primary and most significant application of this compound is as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, a monoclonal antibody is linked to a potent cytotoxic payload. The linker plays a pivotal role in the stability and efficacy of the ADC. Non-cleavable linkers, such as those derived from this compound, are designed to remain intact in the systemic circulation.[7] The release of the cytotoxic drug occurs only after the ADC binds to its target antigen on the cancer cell surface, is internalized, and trafficked to the lysosome, where the antibody component is degraded by proteases.[7] This mechanism of action minimizes off-target toxicity and enhances the therapeutic window of the drug.

The long alkyl chain of this linker can influence the overall hydrophobicity of the ADC, which is a critical parameter affecting aggregation, pharmacokinetics, and efficacy. The carboxylic acid functionality serves as the attachment point for the payload, typically through an amide bond formation, while the other end of the linker is conjugated to the antibody, often through reaction with lysine (B10760008) or cysteine residues.

Diagram 1: General Workflow for ADC Synthesis using a Carboxylic Acid-Containing Linker

ADC_Synthesis_Workflow cluster_2 Conjugation Linker 22-(tert-Butoxy)-22- oxodocosanoic acid ActivatedLinker Activated Linker (e.g., NHS ester) Linker->ActivatedLinker ADC Antibody-Drug Conjugate (ADC) ActivatedLinker->ADC Antibody Monoclonal Antibody Antibody->ADC Payload Cytotoxic Payload Payload->ADC

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A PROTAC molecule consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects these two ligands.

The linker's length, rigidity, and chemical nature are critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The long alkyl chain of this compound can provide the necessary spacing and flexibility for the two ligands to bind to their respective proteins simultaneously. The carboxylic acid group allows for the covalent attachment to either the target protein ligand or the E3 ligase ligand, typically through an amide bond.

Diagram 2: PROTAC Assembly Strategy

PROTAC_Assembly cluster_coupling Coupling Reactions Linker 22-(tert-Butoxy)-22- oxodocosanoic acid Linker->p1 POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->p1 Amide Bond Formation E3_Ligand E3 Ligase Ligand E3_Ligand->p2 Amide Bond Formation PROTAC PROTAC p1->PROTAC p2->PROTAC

Caption: Schematic representation of PROTAC synthesis.

Safety and Handling

Detailed toxicological properties of this compound have not been extensively investigated. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical tool for the construction of sophisticated drug delivery systems. Its bifunctional nature, combined with a long alkyl chain, makes it a versatile non-cleavable linker for the development of ADCs and PROTACs. While detailed experimental protocols and in vivo/in vitro data for this specific linker are not yet widely available in the literature, its structural characteristics and the established chemistry of similar molecules provide a strong foundation for its application in targeted therapeutics. Further research into the impact of this linker on the properties and efficacy of ADCs and PROTACs will undoubtedly contribute to the advancement of next-generation therapies.

References

An In-Depth Technical Guide to the Non-Cleavable ADC Linker: 22-(tert-Butoxy)-22-oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, and the linker connecting the antibody to the cytotoxic payload is a critical determinant of their success. This technical guide provides a comprehensive overview of the non-cleavable ADC linker, 22-(tert-Butoxy)-22-oxodocosanoic acid. While specific experimental data for this particular linker is not extensively available in public literature, this guide extrapolates from established principles of non-cleavable and long-chain aliphatic linkers to provide a robust framework for its application. We will delve into its physicochemical properties, proposed synthesis, conjugation methodologies, and the characterization of the resulting ADCs. Furthermore, this guide outlines detailed experimental protocols and presents key concepts in a visually intuitive format to aid researchers in the practical application of this and similar linkers in ADC development.

Introduction to Non-Cleavable Linkers in ADCs

Non-cleavable linkers are a class of chemical moieties used in ADCs that lack a specific chemical bond designed to be broken under physiological conditions. Instead of relying on enzymatic or pH-based cleavage, ADCs with non-cleavable linkers release their cytotoxic payload upon the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell. This mechanism offers several advantages, most notably increased plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[1][2][] The released payload from a non-cleavable linker ADC is typically the drug molecule with the linker and a single amino acid residue from the antibody attached.[1][2]

This compound is a long-chain aliphatic dicarboxylic acid monoester. Its extended hydrocarbon chain introduces significant hydrophobicity, a factor that must be carefully considered in ADC design to avoid potential aggregation issues.[4][5][6] The terminal carboxylic acid provides a handle for conjugation to the payload, while the tert-butyl ester protects the other end, which can be deprotected for conjugation to the antibody.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its effective implementation as an ADC linker. While experimental data for this specific molecule is limited, its key properties can be inferred from its structure and data available for similar long-chain fatty acids.

PropertyValue / InformationSource
Molecular Formula C₂₆H₅₀O₄PubChem
Molecular Weight 426.7 g/mol PubChem
Appearance Expected to be a white to off-white solidGeneral chemical knowledge
Solubility Expected to be soluble in organic solvents and poorly soluble in waterGeneral chemical knowledge
Hydrophobicity (cLogP) High, due to the long C22 alkyl chainInferred from structure

Synthesis of this compound

Experimental Protocol: Synthesis of Docosanedioic Acid Mono-tert-butyl Ester

Step 1: Synthesis of Docosanedioic Acid

Docosanedioic acid can be synthesized via several routes, including the Wolff-Kishner reduction of 6,17-diketodocosanedioic acid or the oxidative coupling of 10-undecynoic acid.[7] A detailed procedure for its synthesis is available in Organic Syntheses.[7]

Step 2: Mono-tert-butylesterification of Docosanedioic Acid

A common method for the selective mono-esterification of a dicarboxylic acid is to use a bulky protecting group like tert-butanol (B103910) in the presence of a coupling agent.

Materials:

  • Docosanedioic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve docosanedioic acid (1 equivalent) in anhydrous DCM.

  • Add DMAP (catalytic amount) and tert-butanol (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC or EDC (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

ADC Synthesis and Conjugation

The synthesis of an ADC using this compound involves a multi-step process: activation of the linker, conjugation to the payload, deprotection, and finally, conjugation to the antibody.

ADC_Synthesis_Workflow cluster_linker_activation Linker Activation cluster_payload_conjugation Payload Conjugation cluster_deprotection Deprotection cluster_antibody_conjugation Antibody Conjugation Linker 22-(tert-Butoxy)-22- oxodocosanoic acid ActivatedLinker Activated Linker (e.g., NHS ester) Linker->ActivatedLinker EDC/NHS LinkerPayload Linker-Payload Conjugate ActivatedLinker->LinkerPayload Payload Payload (with amine) Payload->LinkerPayload DeprotectedLinkerPayload Deprotected Linker-Payload (free carboxylic acid) LinkerPayload->DeprotectedLinkerPayload TFA ADC Antibody-Drug Conjugate (ADC) DeprotectedLinkerPayload->ADC EDC/NHS Antibody Antibody (mAb) Antibody->ADC

Fig. 1: General workflow for ADC synthesis.
Experimental Protocol: ADC Synthesis

Step 1: Activation of this compound and Conjugation to Payload

The carboxylic acid of the linker is typically activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate amide bond formation with an amine-containing payload.[8][9][10][11][12]

Materials:

  • This compound

  • Amine-containing payload

  • EDC and NHS

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

  • Add the amine-containing payload (1 equivalent) and DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Purify the linker-payload conjugate by reverse-phase HPLC.

Step 2: Deprotection of the tert-Butyl Ester

The tert-butyl protecting group is removed under acidic conditions to reveal the carboxylic acid for antibody conjugation.

Materials:

  • Linker-payload conjugate

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure:

  • Dissolve the linker-payload conjugate in a mixture of DCM and TFA (e.g., 95:5 v/v).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure to yield the deprotected linker-payload.

Step 3: Conjugation to the Antibody

The deprotected linker-payload is conjugated to the lysine (B10760008) residues of the monoclonal antibody.[13][14][15][16][17]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Deprotected linker-payload

  • EDC and sulfo-NHS

  • Anhydrous DMSO

Procedure:

  • Prepare a stock solution of the deprotected linker-payload in anhydrous DMSO.

  • To the mAb solution, add a solution of EDC and sulfo-NHS in water.

  • Immediately add the desired molar excess of the linker-payload stock solution to the activated mAb.

  • Gently mix and incubate the reaction at room temperature or 4°C for a specified time (e.g., 2-4 hours).

  • Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or lysine).

  • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.

Characterization of the ADC

Thorough characterization of the resulting ADC is essential to ensure its quality, homogeneity, and desired properties.

Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody, or DAR, is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[18][19][20][21][22]

Experimental Protocol: DAR Determination by HIC-HPLC

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different drug-loaded species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm.

  • The unconjugated antibody will elute first, followed by species with increasing DAR, which are more hydrophobic.

  • Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective drug load.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for confirming the identity and integrity of the ADC, including the masses of the light and heavy chains with attached drug-linkers.[23][24][25]

Aggregation Analysis

The high hydrophobicity of the 22-carbon chain in the linker may increase the propensity for aggregation. Size-Exclusion Chromatography (SEC) is used to quantify the amount of high molecular weight species (aggregates).

In Vitro and In Vivo Evaluation

The performance of the ADC must be evaluated through a series of in vitro and in vivo assays.

In Vitro Plasma Stability

The stability of the ADC in plasma is a key indicator of its potential for off-target toxicity.

Experimental Protocol: In Vitro Plasma Stability Assay

Materials:

  • Purified ADC

  • Human, mouse, or rat plasma

  • Incubator at 37°C

  • ELISA or LC-MS/MS instrumentation

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

  • Analyze the samples to determine the amount of intact ADC remaining (e.g., by ELISA) or the amount of released payload (e.g., by LC-MS/MS).[26][27][28][29][30]

In Vitro Cytotoxicity Assays

The potency of the ADC is assessed using cell-based assays on antigen-positive and antigen-negative cell lines.

In Vivo Efficacy Studies

The anti-tumor activity of the ADC is evaluated in animal models, typically xenograft models in immunodeficient mice.[31][32][33][34]

InVivo_Efficacy_Workflow TumorImplantation Tumor Cell Implantation TumorGrowth Tumor Growth to Desired Size TumorImplantation->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment ADC Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint (e.g., tumor size, survival) Monitoring->Endpoint

Fig. 2: General workflow for in vivo efficacy studies.

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC with a non-cleavable linker is initiated by the binding of the antibody to its target antigen on the surface of a cancer cell.

ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation PayloadRelease Released Payload (Drug-Linker-Amino Acid) Degradation->PayloadRelease Target Intracellular Target (e.g., DNA, Tubulin) PayloadRelease->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Fig. 3: Mechanism of action for an ADC with a non-cleavable linker.

Upon binding, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome.[35] Within the acidic and enzyme-rich environment of the lysosome, the antibody component is degraded into its constituent amino acids. This degradation liberates the payload, which is still attached to the linker and a single amino acid residue (typically lysine).[36] This active metabolite can then exert its cytotoxic effect, leading to apoptosis of the cancer cell.

Conclusion

This compound represents a potentially valuable non-cleavable linker for the development of next-generation ADCs. Its long aliphatic chain offers a unique physicochemical profile that may influence the pharmacokinetics and biodistribution of the resulting ADC. While the inherent hydrophobicity requires careful consideration to mitigate aggregation, the expected high plasma stability of the non-cleavable linkage is a significant advantage. The experimental protocols and characterization methods outlined in this guide, though based on analogous systems, provide a solid foundation for researchers to explore the potential of this and other long-chain non-cleavable linkers in the design of novel and effective antibody-drug conjugates. Further research is warranted to generate specific data on the performance of ADCs utilizing this particular linker to fully elucidate its therapeutic potential.

References

The Role of Alkyl Chain Linkers in PROTAC-Mediated Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own protein disposal machinery.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] This guide focuses on the foundational and most prevalent type of linker: the alkyl chain. We will delve into its characteristics, impact on PROTAC activity, and provide detailed experimental protocols for its application in targeted protein degradation.

The Ubiquitin-Proteasome System: The Engine of PROTAC Action

PROTACs co-opt the Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. Understanding this pathway is fundamental to comprehending the mechanism of action of PROTACs. The process begins with the activation of ubiquitin, a small regulatory protein, by an E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. An E3 ubiquitin ligase, the specificity factor of the system, then recruits the ubiquitin-loaded E2 and catalyzes the transfer of ubiquitin to a lysine (B10760008) residue on the target protein. A polyubiquitin (B1169507) chain is subsequently formed, which acts as a recognition signal for the 26S proteasome. The proteasome, a large multi-protein complex, then degrades the tagged protein into small peptides, releasing ubiquitin for recycling.

UPS_Pathway Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub TernaryComplex POI-PROTAC-E3 Ternary Complex E2->TernaryComplex Ub E3 E3 Ligase E3->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Polyubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->Ub Recycling Peptides Degraded Peptides Proteasome->Peptides

PROTAC-mediated ubiquitination and degradation pathway.

The Alkyl Chain Linker: A Flexible Foundation

Alkyl chains are the most straightforward and widely used linkers in initial PROTAC design.[2] Their prevalence stems from their synthetic accessibility, inherent flexibility, and the ease with which their length can be modified.[2]

Properties and Impact:

  • Flexibility: The high number of rotatable bonds in an alkyl chain provides significant conformational flexibility. This allows the PROTAC to adopt a suitable orientation for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

  • Lipophilicity: Alkyl chains are hydrophobic, which can contribute to the overall lipophilicity of the PROTAC. This property can influence cell permeability, but excessive lipophilicity may lead to poor solubility and off-target effects.

  • Length: The length of the alkyl linker is a critical determinant of PROTAC efficacy. A linker that is too short may result in steric clashes between the POI and the E3 ligase, preventing ternary complex formation. Conversely, a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination. The optimal linker length is target-dependent and must be determined empirically.[2]

Quantitative Data on Alkyl Chain Linker Performance

The following tables summarize quantitative data from various studies, illustrating the impact of alkyl linker length on the degradation of specific target proteins.

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No Degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Alkyl Linker Length on Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)Degradation Efficacy
Alkyl12Effective
Alkyl16More Potent

Experimental Design and Protocols

A systematic approach is required to develop and evaluate PROTACs with alkyl chain linkers. The following workflow and detailed protocols provide a comprehensive guide for researchers.

Experimental_Workflow Synthesis PROTAC Synthesis (Alkyl Linker) Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Biophysical Assays Purification->InVitro CellPerm Cellular Permeability Assays Purification->CellPerm TernaryComplex Ternary Complex Formation Assays InVitro->TernaryComplex Degradation Protein Degradation Assays CellPerm->Degradation Degradation->TernaryComplex Ubiquitination Ubiquitination Assays Degradation->Ubiquitination OffTarget Off-Target Analysis Degradation->OffTarget TernaryComplex->Ubiquitination Optimization Lead Optimization Ubiquitination->Optimization OffTarget->Optimization

A typical workflow for the design and evaluation of PROTACs.
PROTAC Synthesis with Alkyl Linkers

The synthesis of PROTACs with alkyl linkers typically involves standard organic chemistry reactions such as amide coupling or click chemistry.

a) Amide Coupling Protocol [3][4]

This protocol describes the coupling of a carboxylic acid-functionalized component (e.g., warhead or E3 ligase ligand) with an amine-functionalized alkyl linker.

  • Materials:

    • Component A-COOH (1.0 eq)

    • Amine-functionalized alkyl linker (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the amine-functionalized alkyl linker to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

b) Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry" Protocol [3][5]

This protocol is suitable for the convergent synthesis of a PROTAC from an alkyne-functionalized component and an azide-functionalized alkyl linker.

  • Materials:

    • Component A-Alkyne (1.0 eq)

    • Component B-Alkyl-Azide (1.0 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve Component A-Alkyne and Component B-Alkyl-Azide in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by preparative HPLC.[6]

Biophysical Characterization of Ternary Complex Formation

a) Surface Plasmon Resonance (SPR) [7][8][9]

SPR is a label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., Series S Sensor Chip CM5 or SA)[10]

    • Immobilization reagents (e.g., amine coupling kit or streptavidin)

    • Purified E3 ligase, target protein, and PROTAC

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilization: Immobilize the E3 ligase or target protein onto the sensor chip surface according to the manufacturer's instructions. A common strategy is to immobilize the E3 ligase.[8]

    • Binary Interaction: Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).

    • Ternary Interaction: Pre-incubate a constant, saturating concentration of the target protein with a series of concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.

    • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.

b) Isothermal Titration Calorimetry (ITC) [11][12]

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

  • Materials:

    • ITC instrument (e.g., MicroCal)

    • Purified E3 ligase, target protein, and PROTAC

    • Dialysis buffer

  • Procedure:

    • Sample Preparation: Dialyze the E3 ligase and target protein extensively against the same buffer. Dissolve the PROTAC in the final dialysis buffer to ensure a perfect buffer match. Typical concentrations are 10-20 µM protein in the cell and 100-200 µM PROTAC in the syringe.[11][12]

    • Binary Titration: Titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.

    • Ternary Titration: Pre-saturate the E3 ligase with the target protein and titrate the PROTAC into this complex.

    • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary interactions.

Cellular Assays for PROTAC Evaluation

a) Western Blot for Protein Degradation [13]

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Materials:

    • Cell line of interest

    • PROTAC stock solution (in DMSO)

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate and imaging system

  • Procedure:

    • Cell Treatment: Seed cells in multi-well plates and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.

    • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

    • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).

b) NanoBRET™ Assay for Ternary Complex Formation in Live Cells [14][15][16]

The NanoBRET™ assay is a proximity-based assay that measures protein-protein interactions in live cells.

  • Materials:

    • HEK293 cells (or other suitable cell line)

    • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase

    • Transfection reagent

    • HaloTag® NanoBRET™ 618 Ligand

    • NanoBRET® Nano-Glo® Substrate

    • Luminometer with appropriate filters

  • Procedure:

    • Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

    • Cell Plating and Labeling: Plate the transfected cells in a white, 96-well plate and add the HaloTag® NanoBRET™ 618 Ligand.

    • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

    • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission.

    • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.

Conclusion

Alkyl chain linkers, despite their simplicity, are a cornerstone of PROTAC design and development. Their inherent flexibility and synthetic tractability make them an ideal starting point for optimizing PROTAC efficacy. A thorough understanding of their properties, coupled with a systematic experimental approach encompassing synthesis, biophysical characterization, and cellular evaluation, is crucial for the successful development of novel protein degraders. This guide provides a comprehensive framework of protocols and data to aid researchers in harnessing the power of alkyl chain linkers for targeted protein degradation.

References

The Pivotal Role of 22-(tert-Butoxy)-22-oxodocosanoic Acid in Advanced Therapeutics: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of 22-(tert-Butoxy)-22-oxodocosanoic acid, a critical chemical entity in the landscape of modern drug development. While not possessing a direct pharmacological mechanism of action in the traditional sense, its function as a non-cleavable linker is integral to the efficacy and safety of two cutting-edge therapeutic modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document elucidates the structural role and mechanistic implications of this linker, presents its key chemical properties, and outlines relevant experimental protocols for the evaluation of conjugate stability.

Core Functionality: A Stable Bridge in Targeted Therapies

This compound is a long-chain dicarboxylic acid mono-tert-butyl ester. Its primary application in biomedicine is as a non-cleavable linker.[1][2][3] This classification is crucial as it dictates the mechanism by which the therapeutic payload is released and the overall pharmacokinetic profile of the conjugate. The defining characteristic of a non-cleavable linker is its high stability in systemic circulation, only releasing the active molecule following the complete proteolytic degradation of the antibody or targeting protein within the target cell.[][5][6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in drug conjugate design.

PropertyValueSource
Molecular Formula C₂₆H₅₀O₄[7]
Molecular Weight 426.7 g/mol [7]
IUPAC Name 22-[(2-methylpropan-2-yl)oxy]-22-oxodocosanoic acid[7]
CAS Number 1642333-05-8
Synonyms Docosanedioic acid mono-tert-butyl ester
Predicted XLogP3 9.9[7]
Nature Non-cleavable, alkyl chain-based linker[2][3]

Mechanism of Action within Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound serves as a stable bridge connecting a monoclonal antibody (mAb) to a potent cytotoxic payload. The mechanism of action of an ADC utilizing this non-cleavable linker is a multi-step process that relies on the targeted internalization and subsequent degradation of the antibody component.

The key steps are as follows:

  • Target Binding: The mAb component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically via endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

  • Proteolytic Degradation: Within the harsh environment of the lysosome, the mAb is completely degraded by proteases.[8][9]

  • Payload Release: The degradation of the antibody releases the cytotoxic payload, which is still attached to the linker and an amino acid residue from the antibody. This active metabolite then exerts its cytotoxic effect, leading to cell death.[5][8]

The non-cleavable nature of the linker is advantageous in minimizing off-target toxicity, as the potent payload is not released prematurely in the systemic circulation.[][6]

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cell Interior ADC ADC (Antibody-Linker-Payload) TargetCell Target Cell (e.g., Cancer Cell) ADC->TargetCell 1. Binding to Target Antigen NonTargetCell Non-Target Cell ADC->NonTargetCell No Binding Internalization 2. Internalization (Endocytosis) TargetCell->Internalization Lysosome 3. Lysosomal Trafficking & Degradation Internalization->Lysosome PayloadRelease 4. Payload Release (Linker-Payload-Amino Acid) Lysosome->PayloadRelease Cytotoxicity 5. Cytotoxicity & Apoptosis PayloadRelease->Cytotoxicity

Mechanism of an ADC with a non-cleavable linker.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[10][11] A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound, as an alkyl chain-based linker, plays a crucial role in this architecture.

The linker's function in a PROTAC is multifaceted:

  • Spatial Orientation: The length and flexibility of the alkyl chain linker are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase.[10][12]

  • Physicochemical Properties: The hydrophobic nature of the alkyl chain can influence the PROTAC's overall solubility, cell permeability, and metabolic stability.[][14]

  • Ternary Complex Stability: The linker is not merely a spacer but an active contributor to the stability of the ternary complex, which is a prerequisite for efficient ubiquitination of the target protein.[12]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (POI Ligand - Linker - E3 Ligand) POI->PROTAC E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Ubiquitination 1. Ubiquitination of POI E3Ligase->Ubiquitination Transfers Ubiquitin Proteasome 2. Proteasomal Degradation Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation

General mechanism of action for a PROTAC.

Experimental Protocols for Linker Stability Assessment

Evaluating the stability of the linker is a critical aspect of ADC development to ensure payload delivery to the target cells and minimize systemic toxicity. The following are key experimental protocols for assessing the stability of ADCs constructed with linkers such as this compound.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload deconjugation in plasma.[15]

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[15]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[15]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[15]

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[15][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[15][16]

In Vivo Pharmacokinetic and Stability Assessment

Objective: To evaluate the stability and pharmacokinetic profile of the ADC in a living organism.

Methodology:

  • Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).[15]

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, 336 hours post-dose).[15]

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of intact ADC and free payload in the plasma samples using validated ELISA or LC-MS/MS methods as described for the in vitro assay.[16]

Stability_Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability ADC_Plasma Incubate ADC in Plasma at 37°C Timepoints_vitro Collect Aliquots at Multiple Timepoints ADC_Plasma->Timepoints_vitro Analysis_vitro Quantify Intact ADC & Free Payload (ELISA, LC-MS) Timepoints_vitro->Analysis_vitro Dosing Administer ADC to Animal Model Sampling Collect Blood Samples at Multiple Timepoints Dosing->Sampling Analysis_vivo Quantify Intact ADC & Free Payload in Plasma (ELISA, LC-MS/MS) Sampling->Analysis_vivo

References

An In-depth Technical Guide on the Core Properties of 22-(tert-Butoxy)-22-oxodocosanoic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 22-(tert-Butoxy)-22-oxodocosanoic acid is a long-chain dicarboxylic acid mono-tert-butyl ester that has garnered significant interest in the field of drug development. Its bifunctional nature, possessing a terminal carboxylic acid and a protected carboxylic acid in the form of a tert-butyl ester, makes it a valuable building block, particularly as a linker molecule in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for its characterization.

Physicochemical Properties

PropertyValue/InformationSource/Analogy
Molecular Formula C₂₆H₅₀O₄---
Molecular Weight 426.67 g/mol ---
Appearance Expected to be a white to off-white solid at room temperature.Analogy with similar long-chain fatty acids and their esters.
XLogP3 (Computed) ~9.9PubChem Database (Computed)
Water Solubility Expected to be very low. Long-chain dicarboxylic acids are generally insoluble in water.[1]General chemical principles and analogy to docosanedioic acid.
Organic Solvent Solubility Expected to be soluble in a range of organic solvents such as dichloromethane (B109758) (DCM), chloroform, ethyl acetate, and alcohols.Analogy with octadecanedioic acid mono-tert-butyl ester, which is known for its excellent solubility in organic solvents.[2]

Solubility Profile

Qualitative Solubility:

Based on its long aliphatic chain (C22), this compound is a highly lipophilic molecule. The presence of a single polar carboxylic acid group is insufficient to overcome the hydrophobicity of the long hydrocarbon chain, leading to negligible solubility in aqueous solutions.

Conversely, the molecule is expected to exhibit good solubility in a variety of common organic solvents. The tert-butyl ester group further enhances its solubility in nonpolar solvents compared to the parent dicarboxylic acid. A close analog, octadecanedioic acid mono-tert-butyl ester, is described as having excellent solubility in organic solvents, which supports this expectation.[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method):

This protocol is a standard method for determining the thermodynamic solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of the chosen solvent in a sealed vial. B Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C Allow the solution to stand undisturbed to let undissolved solid settle. B->C D Carefully withdraw an aliquot of the supernatant. C->D E Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. D->E F Quantify the concentration of the compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS). E->F G Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification. F->G Requires

Caption: Workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Stability Profile

The stability of this compound is primarily dictated by the reactivity of its two functional groups: the carboxylic acid and the tert-butyl ester.

Chemical Stability:

  • pH Stability: The tert-butyl ester group is known to be stable under neutral and basic conditions. However, it is highly susceptible to cleavage under acidic conditions, which proceeds via an SN1-type mechanism to yield the corresponding carboxylic acid and isobutylene. This acid lability is a key feature often exploited in synthetic chemistry for deprotection. Therefore, prolonged exposure to acidic environments (pH < 4) should be avoided if the integrity of the tert-butyl ester is to be maintained.

  • Thermal Stability: Long-chain aliphatic esters generally exhibit good thermal stability.[2] Significant degradation is not expected at typical storage and handling temperatures. However, prolonged exposure to high temperatures should be investigated through thermogravimetric analysis (TGA) as part of formal stability studies.

Experimental Protocol for Stability Testing (Forced Degradation Study):

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.

G cluster_conditions Stress Conditions cluster_analysis Analysis A Prepare solutions of this compound in appropriate solvents. B Acidic Conditions (e.g., 0.1 M HCl) A->B Expose to C Basic Conditions (e.g., 0.1 M NaOH) A->C Expose to D Oxidative Conditions (e.g., 3% H₂O₂) A->D Expose to E Thermal Stress (e.g., 60 °C) A->E Expose to F Photostability (ICH Q1B guidelines) A->F Expose to G Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours). B->G C->G D->G E->G F->G H Analyze samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection). G->H I Quantify the parent compound and any degradation products. H->I J Characterize significant degradation products using mass spectrometry (MS) and NMR. I->J If necessary

Caption: Experimental workflow for a forced degradation study of this compound.

Application in Drug Development: ADC and PROTAC Linkers

The primary application of this compound is as a linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role as a Linker:

In both ADC and PROTAC technologies, the linker plays a crucial role in connecting two distinct molecular entities. The long aliphatic chain of this compound provides spatial separation between the two ends of the conjugate, which can be critical for biological activity. The terminal carboxylic acid allows for conjugation to one part of the final molecule (e.g., an antibody or an E3 ligase ligand), while the tert-butyl ester can be deprotected to reveal a second carboxylic acid for conjugation to the other component (e.g., a cytotoxic payload or a target protein ligand).

G cluster_adc Antibody-Drug Conjugate (ADC) cluster_protac Proteolysis Targeting Chimera (PROTAC) ADC Antibody Linker (this compound derivative) Cytotoxic Payload PROTAC E3 Ligase Ligand Linker (this compound derivative) Target Protein Ligand

Caption: Schematic representation of the role of this compound as a linker in ADC and PROTAC constructs.

Conclusion

This compound is a valuable synthetic tool for the development of complex therapeutic modalities such as ADCs and PROTACs. While specific quantitative data on its solubility and stability are limited, a strong understanding of its properties can be derived from its chemical structure and the behavior of analogous long-chain dicarboxylic acid monoesters. It is characterized by low aqueous solubility and good solubility in organic solvents. The tert-butyl ester provides stability under neutral and basic conditions but is readily cleaved by acid. The experimental protocols provided in this guide offer a framework for researchers to quantitatively determine the solubility and stability of this compound, ensuring its effective application in drug discovery and development pipelines.

References

The Core of Connection: An In-depth Technical Guide to Hydrophobic Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of modern therapeutics, the efficacy of targeted drug delivery systems often hinges on a critical, yet sometimes overlooked, component: the linker. This molecular bridge, connecting a targeting moiety to a potent payload, plays a pivotal role in the overall performance of advanced drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the various classes of linkers, hydrophobic linkers have emerged as a significant area of research and development. Their unique physicochemical properties can profoundly influence a drug's stability, pharmacokinetics, cell permeability, and ultimately, its therapeutic index. This guide provides a comprehensive technical overview of hydrophobic linkers, their applications, and the experimental methodologies used to evaluate their impact in drug development.

The Role of Hydrophobicity in Linker Design

The hydrophobicity of a linker is a double-edged sword in drug design. On one hand, increased hydrophobicity can enhance cell membrane permeability, a crucial attribute for drugs targeting intracellular components. On the other hand, excessive hydrophobicity can lead to issues such as aggregation, reduced solubility, and accelerated plasma clearance, which can negatively impact the drug's safety and efficacy.[1][2]

Impact on Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The properties of this linker are critical for the stability of the ADC in circulation and the efficient release of the payload within the target cancer cells.[3][] Hydrophobic linkers can contribute to the overall hydrophobicity of the ADC, which has several consequences:

  • Aggregation: Highly hydrophobic ADCs have a greater tendency to aggregate, which can lead to immunogenicity and altered pharmacokinetic profiles.[2] The inclusion of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), can help mitigate this issue.[5]

  • Plasma Clearance: Increased hydrophobicity is often correlated with faster plasma clearance, reducing the exposure of the tumor to the ADC.[6]

  • Drug-to-Antibody Ratio (DAR): The use of hydrophobic linkers can limit the number of drug molecules that can be conjugated to an antibody before encountering solubility and aggregation problems.[7]

Impact on Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker in a PROTAC connects the target-binding ligand to the E3 ligase-binding ligand, and its composition and length are critical for the formation of a stable and productive ternary complex.[8][9] Hydrophobic linkers, such as alkyl chains, are commonly used in PROTAC design and can influence:

  • Cell Permeability: The hydrophobic nature of alkyl linkers can enhance the passive diffusion of PROTACs across cell membranes, which is essential for reaching intracellular targets.[]

  • Solubility: Similar to ADCs, highly hydrophobic PROTACs can suffer from poor aqueous solubility, which can hinder their formulation and bioavailability.[11]

  • Ternary Complex Formation: The flexibility and conformation of the linker, which are influenced by its hydrophobicity, play a crucial role in the geometry of the ternary complex and the efficiency of protein degradation.

Types of Hydrophobic Linkers

The most common types of hydrophobic linkers are based on alkyl chains. These can be simple, straight-chain alkanes or can incorporate other functionalities to modulate their properties.

  • Alkyl Chains: These are the most straightforward hydrophobic linkers, offering a high degree of hydrophobicity and conformational flexibility.[]

  • Alkyl-PEG Hybrids: To balance the hydrophobicity of alkyl chains, they are often combined with hydrophilic PEG units. This allows for fine-tuning of the overall physicochemical properties of the linker and the resulting conjugate.[12]

  • Non-cleavable Linkers: Many hydrophobic linkers are non-cleavable, meaning the payload is released upon degradation of the antibody in the lysosome. A common example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.[7][13]

Data Presentation: Quantitative Impact of Linker Hydrophobicity

The following tables summarize the quantitative data on the impact of linker hydrophobicity on the properties of ADCs and PROTACs.

Linker TypeDrug ModalityKey FindingQuantitative DataReference(s)
Hydrophobic (vs. Hydrophilic)ADCIncreased hydrophobicity leads to faster plasma clearance.ADCs with hydrophobic linkers can have significantly shorter half-lives in plasma compared to those with hydrophilic (e.g., PEG-containing) linkers.[6]
Hydrophobic (vs. Hydrophilic)ADCHydrophobic linkers can lead to increased aggregation.Glucuronide-linked ADCs showed minimal aggregation (<5%), while dipeptide-linked ADCs (more hydrophobic) showed up to 80% aggregation.[7]
Alkyl Linker LengthPROTACOptimal linker length is crucial for degradation potency.For an ER degrader, potency increased from IC50 = 140 µM (9-atom linker) to 26 µM (16-atom linker), then decreased with longer linkers.[8]
Alkyl vs. PEG LinkerPROTACAlkyl linkers can enhance cell permeability compared to PEG linkers at matched lipophilicity.Comparative studies have shown that alkyl-linked degraders outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA).[]
Linker CompositionPROTACExchange of an alkyl chain for a PEG linker can inhibit PROTAC activity.Degraders with a nine-atom alkyl chain induced CRBN degradation, while those with a three-unit PEG linker showed only weak degradation.[9]

Table 1: Impact of Linker Hydrophobicity on Drug Conjugate Properties

PropertyHydrophobic Linker EffectHydrophilic Linker Effect
Solubility Generally decreases solubility, can lead to aggregation.Increases aqueous solubility, reduces aggregation.
Cell Permeability Can enhance passive diffusion across cell membranes.May decrease passive permeability but can improve overall bioavailability due to better solubility.
Plasma Half-life Often leads to faster clearance and shorter half-life.Tends to prolong circulation time.
Drug-to-Antibody Ratio (DAR) Can be limited due to aggregation and solubility issues at high DARs.Allows for higher DARs with maintained stability.
Toxicity Increased off-target toxicity can occur due to non-specific uptake.Can reduce off-target toxicity by improving the pharmacokinetic profile.

Table 2: Comparative Properties of Hydrophobic vs. Hydrophilic Linkers

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of hydrophobic linkers and their conjugates.

Protocol 1: Synthesis of a Maleimide-Containing Hydrophobic Linker for ADCs

This protocol describes a general method for synthesizing a maleimide-functionalized linker for conjugation to thiol groups on an antibody.

Materials:

  • 6-Maleimidocaproic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM)

  • Payload with a free amine group

  • Triethylamine (TEA)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of 6-Maleimidocaproic Acid:

    • Dissolve 6-maleimidocaproic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) portion-wise to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent under reduced pressure to obtain the crude NHS ester of 6-maleimidocaproic acid.

    • Purify the product by silica gel column chromatography.

  • Conjugation to the Payload:

    • Dissolve the payload with a free amine group (1 equivalent) and the purified NHS ester of 6-maleimidocaproic acid (1.2 equivalents) in anhydrous DCM.

    • Add TEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • Purify the final maleimide-containing linker-payload conjugate by silica gel column chromatography.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for ADC Characterization

HIC is used to determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity of ADCs.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis: The different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and thus eluting later. The peak areas can be used to calculate the average DAR and the distribution of different DAR species.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of an ADC on cancer cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Prepare serial dilutions of the ADC and the control antibody in complete medium. Remove the old medium from the cells and add the ADC or control solutions.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism_of_Action PROTAC PROTAC Target_Protein Target Protein (POI) PROTAC->Target_Protein E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Experimental_Workflow_ADC_Evaluation Start ADC Development with Hydrophobic Linker Synthesis Linker & ADC Synthesis Start->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization HIC HIC (DAR) Characterization->HIC SEC SEC (Aggregation) Characterization->SEC In_Vitro In Vitro Evaluation Characterization->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Xenograft Xenograft Model Efficacy In_Vivo->Xenograft PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies End Lead Candidate Selection Xenograft->End PK_Studies->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs with Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs with Alkyl Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][] These molecules consist of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for the ubiquitination and subsequent degradation of the POI by the proteasome.[][4]

While polyethylene (B3416737) glycol (PEG) linkers are commonly used to improve solubility, alkyl linkers offer distinct advantages.[1] Alkyl chains, being more hydrophobic, can enhance cell membrane permeability.[5] They are synthetically versatile, allowing for systematic variations in length to optimize the distance between the warhead and the E3 ligase ligand for efficient ternary complex formation.[3] The synthesis of PROTACs with alkyl linkers is typically approached in a modular fashion, allowing for the convergent assembly of the final molecule.[6] This involves the synthesis of the warhead and E3 ligase ligand with appropriate functional groups, followed by their conjugation to a bifunctional alkyl linker.

Data Presentation: Representative Biological Activity of PROTACs

The efficacy of PROTACs is often evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes representative data for PROTACs, highlighting the impact of linker composition on their degradation efficiency.

PROTAC NameTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
Compound ATBK1CRBNAlkyl/Ether396HeLa
Compound BTBK1CRBNAlkyl/Ether29276HeLa
Compound CCRBNVHLAlkyl~100>80HEK293T
Compound DPI3K/mTORVHLC8 Alkyl42-227>90MDA-MB-231
Compound EBRD4CRBNAlkyl10-100>90Various

Experimental Protocols

The synthesis of PROTACs with alkyl linkers can be achieved through various chemical strategies. The following protocols detail two common methods: amide bond formation and nucleophilic substitution. These protocols are intended as a general guide and may require optimization for specific substrates and linker lengths.

Protocol 1: Synthesis of an Amide-Linked PROTAC with an Alkyl Linker

This protocol describes the coupling of a carboxylic acid-functionalized component (either the warhead or E3 ligase ligand) with an amine-functionalized alkyl linker, followed by a subsequent coupling to the second component.

Step 1: Amide Coupling of Component A with an Amine-Alkyl-Boc Linker

  • Reagents and Materials:

    • Component A-COOH (e.g., warhead with a carboxylic acid handle) (1.0 eq)

    • Amine-C(n)-Boc (bifunctional alkyl linker with a terminal amine and a Boc-protected amine, where 'n' is the number of carbon atoms) (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[7]

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[7]

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[6]

    • Add the Amine-C(n)-Boc linker to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Component A-Alkyl-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-Alkyl-Boc

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Procedure:

    • Dissolve Component A-Alkyl-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Final Amide Coupling

  • Reagents and Materials:

    • Component A-Alkyl-NH2 (from Step 2) (1.0 eq)

    • Component B-COOH (e.g., E3 ligase ligand with a carboxylic acid handle) (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Component B-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add the solution of Component A-Alkyl-NH2 to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, work up the reaction as described in Step 1.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 2: Synthesis of a PROTAC via Nucleophilic Substitution with an Alkyl Halide Linker

This protocol describes the synthesis of a PROTAC by alkylating an amine-containing component (e.g., an E3 ligase ligand like lenalidomide) with a bifunctional alkyl halide linker.[3]

Step 1: Alkylation of Component A with a Bifunctional Alkyl Halide

  • Reagents and Materials:

    • Component A-NH (e.g., lenalidomide) (1.0 eq)

    • Br-(CH2)n-Y (bifunctional alkyl bromide, where Y is a protected functional group like a Boc-protected amine or a carboxylic ester) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

    • Anhydrous DMF or DMSO (Dimethyl sulfoxide)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Component A-NH in anhydrous DMF or DMSO under a nitrogen atmosphere.

    • Add DIPEA to the solution.

    • Add the bifunctional alkyl bromide linker.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight. The reaction is a nucleophilic substitution (SN2) where the amine of Component A displaces the bromide on the alkyl chain.[8]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield Component A-Alkyl-Y.

Step 2: Deprotection/Activation of the Linker's Functional Group

  • This step depends on the nature of the functional group 'Y'. If 'Y' is a Boc-protected amine, follow the deprotection protocol in Protocol 1, Step 2. If 'Y' is an ester, it may be hydrolyzed to a carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Step 3: Final Coupling Reaction

  • The final coupling step will depend on the functional group now present at the end of the linker. If it is an amine, perform an amide coupling with a carboxylic acid-functionalized Component B as described in Protocol 1, Step 3. If it is a carboxylic acid, perform an amide coupling with an amine-functionalized Component B.

Mandatory Visualization

PROTAC Signaling Pathway

PROTAC_Signaling_Pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis Start Start: Design PROTAC Warhead_Synth Synthesize/Acquire Warhead with Functional Handle Start->Warhead_Synth E3_Ligand_Synth Synthesize/Acquire E3 Ligase Ligand with Functional Handle Start->E3_Ligand_Synth Linker_Synth Synthesize/Acquire Bifunctional Alkyl Linker Start->Linker_Synth Coupling1 Couple Warhead to Linker Warhead_Synth->Coupling1 Coupling2 Couple E3 Ligase Ligand to Warhead-Linker Intermediate E3_Ligand_Synth->Coupling2 Linker_Synth->Coupling1 Intermediate_Purification Purify Intermediate Coupling1->Intermediate_Purification Deprotection Deprotection (if necessary) Intermediate_Purification->Deprotection Deprotection->Coupling2 Final_Purification Final PROTAC Purification (HPLC) Coupling2->Final_Purification Characterization Characterization (LC-MS, NMR) Final_Purification->Characterization End End: PROTAC for Biological Evaluation Characterization->End

Caption: A modular workflow for PROTAC synthesis.

Logical Relationship of Linker Properties

Linker_Properties_Relationship Interplay of Alkyl Linker Properties Linker_Properties Alkyl Linker Properties Length Length Linker_Properties->Length Flexibility Flexibility Linker_Properties->Flexibility Hydrophobicity Hydrophobicity Linker_Properties->Hydrophobicity Ternary_Complex Ternary Complex Formation and Stability Length->Ternary_Complex Flexibility->Ternary_Complex Cell_Permeability Cell Permeability Hydrophobicity->Cell_Permeability PROTAC_Efficacy Overall PROTAC Efficacy (DC50, Dmax) Ternary_Complex->PROTAC_Efficacy Cell_Permeability->PROTAC_Efficacy

References

Application Note: Analytical Characterization of 22-(tert-Butoxy)-22-oxodocosanoic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

22-(tert-Butoxy)-22-oxodocosanoic acid is a long-chain dicarboxylic acid mono-tert-butyl ester. Such molecules are often utilized as linkers or building blocks in the synthesis of complex molecules, including antibody-drug conjugates (ADCs). Accurate structural elucidation and characterization are crucial for ensuring the purity and identity of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural determination of organic molecules. This application note provides a detailed protocol for the analytical characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Molecular Structure

Predicted NMR Spectral Data

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum is expected to show distinct signals for the protons of the long alkyl chain, the α- and β-protons relative to the carbonyl groups, and the protons of the tert-butyl group.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~2.35Triplet2H-CH₂-COOH
~2.20Triplet2H-CH₂-COO-tBu
~1.63Multiplet4H-CH₂-CH₂-COOH & -CH₂-CH₂-COO-tBu
~1.44Singlet9H-C(CH₃)₃
~1.25Multiplet32H-(CH₂)₁₆-

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule, from the carbonyl carbons to the distinct carbons of the long alkyl chain and the tert-butyl ester group.

Chemical Shift (ppm)Assignment
~179-COOH
~174-COO-tBu
~80-C(CH₃)₃
~34-CH₂-COOH
~35-CH₂-COO-tBu
~29.7-(CH₂)₁₆- (bulk signal)
~29.1Methylene carbons near the ends of the chain
~28.1-C(CH₃)₃
~24.7-CH₂-CH₂-COOH & -CH₂-CH₂-COO-tBu
~22.7Methylene carbon near the terminal methyl group (if present)
~14.1Terminal methyl carbon (not present in this structure)

Experimental Protocols

1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For carboxylic acids, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used to ensure dissolution and observe the acidic proton.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

2. NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

  • Spectral Width: -2 to 14 ppm

  • Temperature: 298 K

¹³C NMR Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick and label the peaks in both ¹H and ¹³C spectra.

Visualizations

Experimental Workflow for NMR Characterization

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Parameters) transfer->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline referencing Referencing phase_baseline->referencing analysis Integration & Peak Picking referencing->analysis interpretation Spectral Interpretation analysis->interpretation structure Structure Confirmation interpretation->structure

Caption: Experimental workflow for NMR characterization.

Logical Relationship of NMR Signals to Molecular Structure

structure_correlation cluster_structure This compound Structure cluster_1h_nmr ¹H NMR Signals (Predicted) cluster_13c_nmr ¹³C NMR Signals (Predicted) COOH Carboxylic Acid (-COOH) H_COOH ~11-12 ppm (s, 1H) COOH->H_COOH Proton C_COOH ~179 ppm COOH->C_COOH Carbonyl C Alkyl_Chain Long Alkyl Chain (-(CH₂)₂₀-) H_alpha_COOH ~2.35 ppm (t, 2H) Alkyl_Chain->H_alpha_COOH α-CH₂ H_alpha_Ester ~2.20 ppm (t, 2H) Alkyl_Chain->H_alpha_Ester α-CH₂ H_beta ~1.63 ppm (m, 4H) Alkyl_Chain->H_beta β-CH₂'s H_Alkyl ~1.25 ppm (m, 32H) Alkyl_Chain->H_Alkyl Bulk CH₂'s C_alpha_COOH ~34 ppm Alkyl_Chain->C_alpha_COOH α-C C_alpha_Ester ~35 ppm Alkyl_Chain->C_alpha_Ester α-C C_Alkyl ~29.7 ppm Alkyl_Chain->C_Alkyl Bulk C's tBu_Ester tert-Butyl Ester (-COO-C(CH₃)₃) H_tBu ~1.44 ppm (s, 9H) tBu_Ester->H_tBu Methyl H's C_Ester_CO ~174 ppm tBu_Ester->C_Ester_CO Carbonyl C C_quat_tBu ~80 ppm tBu_Ester->C_quat_tBu Quaternary C C_Me_tBu ~28.1 ppm tBu_Ester->C_Me_tBu Methyl C's

Caption: Correlation of NMR signals to the molecular structure.

Application Note: Mass Spectrometry Analysis of Long-Chain Fatty Acid Linkers in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acids (LCFAs) are aliphatic molecules with a hydrocarbon chain of 13 to 21 carbons. Beyond their fundamental roles in energy storage and as structural components of cell membranes, LCFAs function as critical signaling molecules.[1] They can be covalently attached to proteins, a post-translational modification known as S-acylation (most commonly S-palmitoylation), which modulates protein trafficking, localization, and activity.[2][3] Furthermore, LCFAs act as ligands for G protein-coupled receptors (GPCRs), such as GPR40 (FFA1) and GPR120, initiating signaling cascades that regulate a variety of physiological processes, including insulin (B600854) secretion and inflammatory responses.[1][4][5]

The analysis of LCFAs and their linkage to other molecules presents analytical challenges due to their hydrophobicity and, in the case of free LCFAs, poor ionization efficiency in mass spectrometry.[6] This application note provides detailed protocols for the sensitive and specific quantification of LCFAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are applicable to researchers in metabolic disease, oncology, and drug development who are investigating the roles of LCFA linkers in cellular signaling and pathology.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Fatty Acids from Plasma

This protocol details a solid-phase extraction (SPE) method for the isolation of LCFAs from plasma samples.[1]

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., deuterated fatty acids in methanol)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Hexane (B92381) (LC-MS grade)

  • Formic acid

  • SPE cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 400 µL of methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a new tube.

  • Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 50% methanol in water.

  • Elute the LCFAs with 2 mL of acetonitrile followed by 2 mL of hexane.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of Long-Chain Fatty Acids for Enhanced LC-MS/MS Detection (Optional)

For certain applications, derivatization can improve chromatographic separation and ionization efficiency. This protocol describes a common esterification method to produce fatty acid methyl esters (FAMEs).[7][8]

Materials:

  • Dried LCFA extract from Protocol 1

  • Boron trifluoride-methanol (14% w/v)

  • Hexane (LC-MS grade)

  • Saturated sodium chloride solution

  • Sodium sulfate (B86663) (anhydrous)

  • Heating block

  • Vortex mixer

Procedure:

  • To the dried LCFA extract, add 500 µL of 14% boron trifluoride-methanol solution.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 500 µL of saturated sodium chloride solution, and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Transfer the dried hexane solution to a new vial and evaporate to dryness under nitrogen.

  • Reconstitute in an appropriate solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Long-Chain Fatty Acids

This protocol provides a general method for the analysis of LCFAs using a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode for free fatty acids or positive ion mode for FAMEs.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For saturated and monounsaturated LCFAs, Single Ion Reaction (SIR) mode may offer better sensitivity.[1]

Data Presentation

Quantitative data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: MRM Transitions and Optimized MS Parameters for Selected Long-Chain Fatty Acids (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Palmitic acid (C16:0)255.2255.2 (SIR) / 211.210
Stearic acid (C18:0)283.3283.3 (SIR) / 239.312
Oleic acid (C18:1)281.3281.310
Linoleic acid (C18:2)279.2279.28
Arachidonic acid (C20:4)303.2259.315
Palmitic acid-d31 (IS)286.5286.5 (SIR) / 242.510

Table 2: Example Quantification of LCFAs in Plasma Samples

Sample GroupPalmitic Acid (µg/mL)Stearic Acid (µg/mL)Oleic Acid (µg/mL)Linoleic Acid (µg/mL)Arachidonic Acid (µg/mL)
Control (n=5)150.5 ± 12.385.2 ± 7.8250.1 ± 20.5300.7 ± 25.150.3 ± 5.1
Treated (n=5)210.8 ± 18.9110.4 ± 9.5310.6 ± 28.4350.2 ± 30.865.7 ± 6.2

Visualizations

Signaling Pathway

LCFA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA Long-Chain Fatty Acid GPCR GPR40 / GPR120 LCFA->GPCR binds G_protein Gq/11 GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates Signaling Downstream Signaling PKC->Signaling Insulin Insulin Secretion (Pancreatic β-cells) Signaling->Insulin AntiInflammatory Anti-inflammatory Effects Signaling->AntiInflammatory

Caption: LCFA-mediated GPCR signaling pathway.

Experimental Workflow

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Extraction Solid-Phase Extraction (Protocol 1) Sample->Extraction Derivatization Derivatization (Optional) (Protocol 2) Extraction->Derivatization LCMS LC-MS/MS Analysis (Protocol 3) Extraction->LCMS Direct Analysis Derivatization->LCMS Data Data Analysis and Quantification LCMS->Data Results Results Interpretation Data->Results

Caption: General workflow for LCFA analysis.

Conclusion

The mass spectrometry-based methods detailed in this application note provide a robust framework for the accurate and precise quantification of long-chain fatty acid linkers in biological matrices. By leveraging the selectivity and sensitivity of LC-MS/MS, researchers can effectively investigate the roles of LCFAs in various physiological and pathological processes. The provided protocols for sample preparation and analysis, along with the illustrative diagrams of a key signaling pathway and the experimental workflow, serve as a comprehensive resource for scientists and professionals in the field of drug development and biomedical research.

References

Application Note: HPLC Purification of 22-(tert-Butoxy)-22-oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 22-(tert-butoxy)-22-oxodocosanoic acid. This compound, a long-chain dicarboxylic acid mono-tert-butyl ester, is utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and as a component in Proteolysis Targeting Chimeras (PROTACs).[1] The inherent hydrophobicity of the C22 alkyl chain and the lack of a strong UV chromophore present unique challenges for purification.[2] This protocol employs a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with Evaporative Light Scattering Detection (ELSD) for effective separation and detection.

Compound Information

This compound is characterized by a long aliphatic chain, conferring significant nonpolar character, and a terminal carboxylic acid, which provides a point of polarity. The tert-butyl ester group protects one of the carboxylic acid functionalities.

PropertyValueSource
Molecular Formula C₂₆H₅₀O₄[3][4]
Molecular Weight 426.67 g/mol [1][3]
IUPAC Name 22-[(2-methylpropan-2-yl)oxy]-22-oxodocosanoic acid[3]
Synonyms Docosanedioic acid mono-tert-butyl ester[4]
Predicted XLogP3 9.9[3]

HPLC Purification Protocol

This method is designed for preparative or semi-preparative purification of this compound from synthetic reaction mixtures. Reversed-phase chromatography is the method of choice for separating fatty acids and their derivatives based on chain length and polarity.[5][6][7]

HPLC System and Parameters
ParameterSpecification
Instrument Preparative HPLC System
Column C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Elution 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes
Flow Rate 20.0 mL/min
Column Temperature 40°C
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Injection Volume 500 - 2000 µL, depending on sample concentration and column loading capacity
Sample Diluent Tetrahydrofuran (THF) or a mixture of THF and Acetonitrile (1:1)
Sample Preparation
  • Dissolution: Dissolve the crude synthetic product containing this compound in the sample diluent to a final concentration of 10-20 mg/mL. The use of THF is recommended to ensure complete dissolution of the hydrophobic compound.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.

  • Injection: Inject the filtered sample onto the HPLC system.

Data Presentation: Expected Results

The following table summarizes the anticipated results for the purification process. The retention time is an estimate and will vary based on the specific HPLC system and column used. Purity is assessed by integrating the peak area of the target compound relative to the total peak area in the chromatogram.

AnalyteExpected Retention Time (min)Purity (Pre-Purification)Purity (Post-Purification)
This compound15 - 18~75%>98%
Potential Impurities (e.g., starting materials, di-acid)< 12~25%<2%

Experimental Workflow Diagram

The diagram below illustrates the logical flow of the HPLC purification protocol, from initial sample preparation to the final isolation of the purified product.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve 1. Dissolve Crude Product in THF/Acetonitrile filtrate 2. Filter Sample (0.45 µm PTFE) dissolve->filtrate inject 3. Inject onto C18 Preparative Column filtrate->inject separate 4. Gradient Elution (ACN/Water + 0.1% FA) inject->separate detect 5. Detection (ELSD/CAD) separate->detect collect 6. Collect Fractions Containing Target Compound detect->collect evaporate 7. Evaporate Solvent (Rotary Evaporator) collect->evaporate dry 8. Dry Purified Product (High Vacuum) evaporate->dry analyze 9. Purity Analysis (Analytical HPLC/LC-MS) dry->analyze

References

Application Notes and Protocols for the Use of 22-(tert-Butoxy)-22-oxodocosanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation, the covalent attachment of lipid moieties to peptides, is a powerful strategy in drug development to enhance the therapeutic properties of peptide-based candidates. The introduction of a lipid component can improve a peptide's plasma half-life, facilitate membrane interaction, and enhance its bioavailability.[1] 22-(tert-Butoxy)-22-oxodocosanoic acid is a long-chain dicarboxylic acid mono-tert-butyl ester that serves as a valuable building block for the N-terminal lipidation of peptides during solid-phase peptide synthesis (SPPS).

The docosanoic acid backbone provides a significant hydrophobic character, which can promote interactions with cell membranes and lipid-based drug delivery systems.[2][3] The terminal carboxylic acid allows for standard amide bond formation with the N-terminal amine of a peptide, while the tert-butyl ester on the distal end provides a stable protecting group that can be selectively removed under acidic conditions during the final cleavage and deprotection step of SPPS.[4][5]

These application notes provide a comprehensive overview and generalized protocols for the incorporation of this compound into synthetic peptides.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in SPPS.

PropertyValueReference
CAS Number 1642333-05-8Not Applicable
Molecular Formula C₂₆H₅₀O₄Not Applicable
Molecular Weight 426.68 g/mol Not Applicable
Appearance White to off-white solidNot Applicable
Solubility Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)Not Applicable
Purity >95% (recommended for SPPS)Not Applicable

Experimental Protocols

The following protocols outline the general procedures for the coupling of this compound to a resin-bound peptide and the subsequent cleavage and deprotection steps. These are generalized guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.

N-Terminal Acylation of a Resin-Bound Peptide

This protocol describes the coupling of this compound to the free N-terminal amine of the peptide chain after the final amino acid has been incorporated.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[6]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound (1.5-3.0 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HBTU or HATU, 1.5-3.0 eq.) and DIPEA (3.0-6.0 eq.). Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and add the pre-activated fatty acid solution. Agitate the mixture at room temperature. Due to the steric hindrance of the long alkyl chain, an extended coupling time of 4-12 hours may be necessary.

  • Monitoring the Coupling Reaction: Monitor the completion of the coupling reaction using the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the lipopeptide-resin extensively with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (2 times) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Cleavage and Deprotection

This protocol describes the cleavage of the lipopeptide from the solid support and the simultaneous removal of the tert-butyl ester protecting group from the fatty acid and other acid-labile side-chain protecting groups.

Materials:

  • Dry lipopeptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Treatment: Place the dry lipopeptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved lipopeptide.

  • Precipitation: Precipitate the crude lipopeptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Pelleting: Centrifuge the mixture to pellet the precipitated lipopeptide.

  • Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

  • Drying: Dry the crude lipopeptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude product in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final lipopeptide as a white, fluffy powder.

Characterization of the Lipopeptide

The identity and purity of the synthesized lipopeptide should be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Outcome
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the final product.A single major peak indicating a high degree of purity. The retention time will be significantly longer than the corresponding non-lipidated peptide due to the hydrophobicity of the docosanoic acid chain.
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) To confirm the molecular weight of the lipopeptide.The observed molecular weight should match the calculated molecular weight of the desired lipopeptide.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a lipopeptide using this compound.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis start Start with Peptide-Resin coupling N-terminal Acylation with This compound start->coupling wash_dry Wash and Dry Lipopeptide-Resin coupling->wash_dry cleavage Treat with TFA-based Cleavage Cocktail wash_dry->cleavage precipitation Precipitate in Cold Diethyl Ether cleavage->precipitation purify RP-HPLC Purification precipitation->purify characterize Mass Spectrometry and Analytical HPLC purify->characterize lyophilize Lyophilization characterize->lyophilize end end lyophilize->end Final Lipopeptide

Caption: Workflow for lipopeptide synthesis using this compound.

Potential Signaling Pathway

Lipopeptides are known to act as agonists for Toll-like receptors (TLRs), particularly TLR2, which is a key component of the innate immune system. While the specific signaling effects of peptides acylated with this compound have not been reported, a generalized TLR2 signaling pathway is depicted below as a potential mechanism of action for immunomodulatory applications.

TLR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipopeptide Lipopeptide TLR2 TLR2 Lipopeptide->TLR2 Binds TLR1_6 TLR1 or TLR6 TLR2->TLR1_6 Heterodimerizes with MyD88 MyD88 TLR1_6->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs TAK1->MAPKs NFkB NF-κB IKK->NFkB Activates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocates and Induces MAPKs->Gene_Expression Activate Transcription Factors for

Caption: Generalized Toll-like Receptor 2 (TLR2) signaling pathway.

Conclusion

This compound is a versatile reagent for the synthesis of N-terminally lipidated peptides. The protocols provided herein offer a general framework for its application in SPPS. Researchers should note that optimization of coupling and cleavage conditions may be necessary to achieve high yields and purity for specific peptide sequences. The resulting lipopeptides have significant potential in various therapeutic areas, including immunology and drug delivery, warranting further investigation into their biological activities.

References

Application Notes and Protocols for Designing Antibody-Drug Conjugates (ADCs) with Hydrophobic Linkers for Improved Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. These complex biologics leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to tumor cells, thereby enhancing the therapeutic window by minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the antibody to the payload. The physicochemical properties of the linker, particularly its hydrophobicity, play a pivotal role in the overall stability, efficacy, and manufacturability of the ADC.

While excessive hydrophobicity can lead to challenges such as aggregation and rapid clearance, a degree of hydrophobicity in the linker can be strategically employed to enhance cell membrane permeability, leading to more efficient intracellular delivery of the payload. This application note provides a detailed overview of the principles and protocols for designing and evaluating ADCs with hydrophobic linkers to improve cell permeability and therapeutic efficacy.

The Role of Linker Hydrophobicity in ADC Design

The hydrophobicity of the linker-payload combination is a critical parameter that must be carefully optimized. Highly hydrophobic payloads and linkers can lead to aggregation, which can negatively impact the ADC's stability, pharmacokinetics, and safety profile.[1][2][3][4] Aggregated ADCs are often rapidly cleared from circulation by the reticuloendothelial system, reducing their therapeutic efficacy and potentially causing immunogenicity.[3][4][5][6]

Conversely, modulating the hydrophobicity of the linker can be a tool to improve the cell permeability of the ADC and its payload. While the large size of the ADC typically necessitates receptor-mediated endocytosis for cellular entry, the properties of the linker can influence the efficiency of intracellular trafficking and payload release. For cleavable linkers, a more hydrophobic payload, once released from the antibody within the cell, may more readily traverse intracellular membranes to reach its target.

To counterbalance the negative effects of hydrophobicity, hydrophilic moieties such as polyethylene (B3416737) glycol (PEG) or charged groups can be incorporated into the linker design.[5][7][8][9][10] This strategy aims to strike a balance between sufficient hydrophilicity to prevent aggregation and maintain favorable pharmacokinetics, while retaining a degree of hydrophobicity that may aid in cell permeability.

Rational Design of ADCs with Optimal Hydrophobicity

The design of an ADC with an optimal hydrophobic profile is a multi-parameter optimization process. The following logical workflow outlines the key steps and considerations:

ADC_Design_Workflow cluster_target Target & Antibody Selection cluster_payload Payload Selection cluster_linker Linker Design & Synthesis cluster_conjugation Conjugation & Characterization cluster_evaluation In Vitro & In Vivo Evaluation Target Target Antigen Selection Antibody Antibody Selection & Engineering Target->Antibody Conjugation Conjugation to Antibody Antibody->Conjugation Payload Payload Selection (Potency, MoA) Payload_Hydrophobicity Assess Payload Hydrophobicity (logP) Payload->Payload_Hydrophobicity Linker_Hydrophobicity Modulate Linker Hydrophobicity Payload_Hydrophobicity->Linker_Hydrophobicity Linker_Type Cleavable vs. Non-cleavable Linker_Type->Linker_Hydrophobicity Linker_Synthesis Linker Synthesis Linker_Hydrophobicity->Linker_Synthesis Linker_Synthesis->Conjugation DAR Determine Drug-to-Antibody Ratio (DAR) Conjugation->DAR Aggregation Assess Aggregation (SEC) DAR->Aggregation Permeability Cell Permeability Assay (Caco-2) Aggregation->Permeability Cytotoxicity In Vitro Cytotoxicity Permeability->Cytotoxicity PK Pharmacokinetics Cytotoxicity->PK Efficacy In Vivo Efficacy PK->Efficacy

Caption: A logical workflow for the rational design of ADCs with optimized hydrophobicity.

Data Presentation: Impact of Linker Hydrophobicity on ADC Properties

The following tables summarize key quantitative data related to the impact of linker hydrophobicity on ADC characteristics.

Table 1: Comparison of Hydrophobicity and Aggregation of Different Drug-Linkers

Drug-LinkerCalculated AlogPRP-HPLC Retention Time (min)ADC Aggregation (%) (DAR 8)Reference
MCC-Maytansinoid3.765.5Lower[11]
MC-VC-PAB-MMAE4.7911.5Higher[11]
Trastuzumab-MMAE (DAR=8)-->95% (at 40°C)[12]
Trastuzumab-MMAU (hydrophilic) (DAR=8)--2% (at 40°C)[12]

Table 2: In Vivo Performance of ADCs with Varying Linker Hydrophilicity

ADCLinker TypeTumor Growth Inhibition (%)Plasma Half-life (days)Reference
ADC-1Hydrophobic50-[13]
ADC-2 (with PABC)More Hydrophobic30 (regression)-[13]
ADC-3 (with dimethyl linker)Less Hydrophobic69-[13]
cAC10-4 (non-PEGylated)HydrophobicModestShorter[14]
cAC10-6 (PEGylated)HydrophilicComplete RegressionLonger[14]

Experimental Protocols

Protocol 1: Synthesis of a Cleavable Hydrophobic Linker (MC-Val-Cit-PABC-MMAE)

This protocol describes the synthesis of a commonly used hydrophobic, cleavable linker-payload, MC-Val-Cit-PABC-MMAE.[1][6][10][]

Materials:

  • Fmoc-Val-Cit-PAB-OH

  • Monomethyl Auristatin E (MMAE)

  • Maleimidocaproic acid (MC)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Reagents for HPLC purification

Procedure:

  • Synthesis of Fmoc-Val-Cit-PAB-MMAE:

    • Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.

    • Add DIPEA (2.0 eq.) and stir the reaction mixture at room temperature.

    • Monitor the reaction by HPLC.

    • Upon completion, purify the product by preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.[6]

  • Fmoc Deprotection:

    • Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.

    • Add piperidine (20 eq.) and stir at room temperature for 20-30 minutes.

    • Monitor the deprotection by HPLC.

    • Purify the crude product by preparative HPLC to yield NH2-Val-Cit-PAB-MMAE.[6]

  • Coupling of Maleimidocaproic Acid (MC):

    • Activate maleimidocaproic acid by reacting it with NHS and DCC in DCM to form MC-NHS ester.[1]

    • Dissolve NH2-Val-Cit-PAB-MMAE in DMF.

    • Add the MC-NHS ester to the solution and stir at room temperature.

    • Monitor the reaction by HPLC.

    • Upon completion, purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.[1]

Protocol 2: Caco-2 Cell Permeability Assay for ADCs

This protocol is adapted for assessing the permeability of ADCs across an intestinal epithelial cell monolayer, providing an in vitro model for absorption.[8][9][16][17][18]

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Transwell permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) supplemented with HEPES and sodium bicarbonate

  • Test ADC and control compounds (e.g., a highly permeable and a poorly permeable compound)

  • LC-MS/MS system for quantification

Procedure:

  • Caco-2 Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% NEAA in a humidified atmosphere of 5% CO2 at 37°C.[18]

    • Seed the Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

    • Optionally, perform a Lucifer Yellow permeability test to further confirm monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test ADC solution in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as described above, but add the test ADC to the basolateral compartment and collect samples from the apical compartment to determine the efflux ratio.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the ADC in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests active efflux.[17]

Table 3: Classification of Permeability based on Papp Values

Papp Value (x 10⁻⁶ cm/s)Permeability Classification
< 1.0Low
1.0 - 10Moderate
> 10High

(Based on Hubatsch et al., 2007 and Tavelin et al., 2003 as cited in[9])

Signaling Pathways and Experimental Workflows

The primary mechanism of action of an ADC is dictated by its cytotoxic payload. The linker's role is to ensure stable transit to the target cell and efficient release of the payload. Below are diagrams illustrating the mechanism of action and intracellular processing of an ADC, and the signaling pathway affected by a common payload, Monomethyl Auristatin E (MMAE).

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release Payload Release Lysosome->Release Target_Interaction Payload Interacts with Intracellular Target Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

MMAE_Signaling_Pathway MMAE MMAE (Payload) Tubulin Tubulin Dimers MMAE->Tubulin binds to Disruption Inhibition of Microtubule Polymerization MMAE->Disruption Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Arrest G2/M Phase Cell Cycle Arrest Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of MMAE leading to apoptosis.

MMAE, a potent anti-mitotic agent, functions by inhibiting tubulin polymerization.[19][20][21][22] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[19] Another common payload, DM1, also a microtubule inhibitor, functions through a similar mechanism.[23]

Conclusion

The design of ADCs with optimized linker hydrophobicity is a critical aspect of developing safe and effective cancer therapeutics. While hydrophobic linkers can present challenges related to aggregation and pharmacokinetics, they can also be leveraged to potentially enhance cell permeability and intracellular drug delivery. A rational design approach, guided by a comprehensive understanding of the interplay between the antibody, linker, and payload, is essential. The protocols and data presented in this application note provide a framework for the systematic design and evaluation of ADCs with tailored hydrophobic properties to maximize their therapeutic potential. By carefully balancing hydrophobicity and hydrophilicity, researchers can develop next-generation ADCs with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 22-(tert-Butoxy)-22-oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 22-(tert-Butoxy)-22-oxodocosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a long-chain dicarboxylic acid mono-tert-butyl ester. Its structure includes a 22-carbon chain, making it highly lipophilic and poorly soluble in aqueous solutions. This compound is utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and as a linker for Proteolysis Targeting Chimeras (PROTACs). Its inherent low water solubility can present significant challenges during experimental procedures, formulation development, and in vitro/in vivo testing. The high calculated XLogP3 value of 9.9 is indicative of its hydrophobic nature.

Q2: In which organic solvents is this compound soluble?

Based on its chemical structure and data from similar long-chain fatty acid derivatives, this compound is expected to be soluble in polar aprotic solvents. For a closely related compound, octadecanedioic acid mono-tert-butyl ester, good solubility has been reported in N,N-dimethylformamide (DMF). It is also anticipated to be soluble in dimethyl sulfoxide (B87167) (DMSO). The parent dicarboxylic acid, docosanoic acid, is soluble in solvents such as chloroform, hexane, and hot methanol.[1][2][3]

Q3: How can I dissolve this compound in aqueous solutions for my experiments?

Direct dissolution in aqueous buffers is challenging. The recommended strategies to enhance aqueous solubility include:

  • pH Adjustment: Increasing the pH of the aqueous solution using a base will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[4][5]

  • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic molecule, aiding its dispersion in aqueous media.[6][7][8][9]

  • Complexation with Bovine Serum Albumin (BSA): For in vitro and cell culture applications, complexing the compound with fatty acid-free BSA is a standard and effective method to improve its solubility and bioavailability.[10][11][12][13]

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound in Organic Solvents

If you are experiencing issues with dissolving this compound in organic solvents, please refer to the following guide.

Troubleshooting Workflow

start Start: Undissolved Compound solvent_choice Initial Solvent Choice: - DMSO - DMF start->solvent_choice solubility_test Test small amount in initial solvent solvent_choice->solubility_test dissolved Compound Dissolved solubility_test->dissolved not_dissolved Compound Not Dissolved solubility_test->not_dissolved increase_temp Gentle Warming (30-40°C) not_dissolved->increase_temp sonication Sonication increase_temp->sonication co_solvent Consider Co-solvent: - Ethanol - Methanol sonication->co_solvent check_purity Check Compound Purity co_solvent->check_purity end_fail Consult Supplier check_purity->end_fail compound 22-(tert-Butoxy)-22- oxodocosanoic acid (Poorly Water-Soluble) strategy Solubilization Strategy compound->strategy ph_adjust pH Adjustment (Base Addition) strategy->ph_adjust surfactant Surfactant (Micelle Formation) strategy->surfactant bsa BSA Complexation (for Bioassays) strategy->bsa result Solubilized in Aqueous Medium ph_adjust->result surfactant->result bsa->result start Start prep_stock Prepare Stock Solution in Ethanol/DMSO start->prep_stock prep_bsa Prepare Fatty Acid-Free BSA Solution start->prep_bsa add_stock Slowly Add Stock to BSA (e.g., 5:1 molar ratio) prep_stock->add_stock warm_bsa Warm BSA Solution to 37°C prep_bsa->warm_bsa warm_bsa->add_stock incubate Incubate at 37°C for 30-60 min add_stock->incubate filter Sterile Filter incubate->filter end Ready for Use filter->end

References

optimizing reaction conditions for conjugating 22-(tert-Butoxy)-22-oxodocosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the conjugation of 22-(tert-Butoxy)-22-oxodocosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the tert-butyl ester on this compound?

A1: The tert-butyl ester serves as a protecting group for the carboxylic acid at position 22. This prevents this end of the molecule from reacting during the conjugation of the carboxylic acid at position 1. The tert-butyl group can be removed later in the synthetic sequence under acidic conditions if the free dicarboxylic acid is desired.

Q2: What are the most common conjugation methods for this molecule?

A2: The most common methods involve the activation of the free carboxylic acid (at position 1) to form an amide or ester linkage with a target molecule (e.g., an amine or alcohol). Standard coupling reagents like carbodiimides (e.g., EDC, DCC) with additives (e.g., HOBt, NHS) are frequently used to facilitate amide bond formation.[1][2]

Q3: What are the main challenges when working with this long-chain fatty acid derivative?

A3: The primary challenges are its low solubility in many common aqueous and organic solvents and the potential for steric hindrance from the long alkyl chain.[3][4] Careful solvent selection and optimization of reaction conditions are crucial for successful conjugation. Purification of the final conjugate can also be challenging due to its lipophilic nature.

Q4: How can I monitor the progress of the conjugation reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. You can spot the starting material, the coupling partner, and the reaction mixture over time. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate reaction progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis and confirmation of the product's molecular weight.

Q5: What are suitable purification methods for the final conjugate?

A5: Due to the long alkyl chain, the resulting conjugates are often non-polar. Purification techniques such as fractional crystallization, flash column chromatography on silica (B1680970) gel using a non-polar to moderately polar eluent system, or high-performance liquid chromatography (HPLC) are typically effective.[5][6][7] The choice of method will depend on the properties of the conjugated molecule.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Poor solubility of the fatty acid. - Use a co-solvent system (e.g., DCM/DMF, THF/DMF) to improve solubility.- Gently warm the reaction mixture to aid dissolution, but be mindful of the stability of your reagents and target molecule.- Sonication can also help to dissolve the starting material.
Inefficient activation of the carboxylic acid. - Ensure your coupling reagents (e.g., EDC, HOBt) are fresh and anhydrous.- Increase the equivalents of the coupling reagents (e.g., from 1.1 to 1.5 equivalents).- Allow for a sufficient pre-activation time (mixing the fatty acid, coupling reagents, and base before adding the amine/alcohol) of 15-30 minutes.
Decomposition of coupling reagents. - Store coupling reagents in a desiccator and handle them under an inert atmosphere (e.g., nitrogen or argon) if possible.
Formation of unreactive ammonium (B1175870) salt. - If reacting with an amine, ensure a non-nucleophilic base (e.g., DIEA, NMM) is present in stoichiometric amounts to neutralize any acid and prevent the formation of an unreactive ammonium salt with the amine.[1]
Steric hindrance. - If the target molecule is sterically hindered, consider a longer reaction time or a higher reaction temperature (monitor for side reactions).- Use a less sterically hindered coupling reagent if possible.
Issue 2: Presence of Multiple Byproducts
Potential Cause Suggested Solution
Side reaction with the coupling reagent. - For carbodiimide-based couplings, the formation of an N-acylurea byproduct can occur. Adding an activating agent like HOBt or NHS can suppress this side reaction.[1][2]
Epimerization/Racemization (if conjugating to a chiral molecule). - Use a racemization-suppressing additive such as HOBt or Oxyma Pure®.- Maintain a low reaction temperature.
Reaction with the solvent. - Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using nucleophilic solvents like methanol (B129727) or ethanol (B145695) if you are performing an amide coupling.
tert-Butyl ester deprotection. - Avoid acidic conditions during the reaction and workup to prevent premature cleavage of the tert-butyl protecting group. Use a mild base like DIPEA for pH adjustments.
Issue 3: Difficult Purification
Potential Cause Suggested Solution
Product co-elutes with starting material or byproducts. - Optimize your chromatography conditions. Try different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol).- Consider using a different stationary phase (e.g., reversed-phase silica) if normal-phase chromatography is ineffective.
Product is greasy or oily. - Long-chain fatty acid derivatives are often waxy solids or oils. Trituration with a cold non-polar solvent (e.g., hexanes, pentane) can sometimes help to solidify the product and remove non-polar impurities.
Residual coupling reagents or byproducts. - Perform an aqueous workup to remove water-soluble impurities. For EDC/HOBt chemistry, a dilute acid wash (e.g., 1M HCl), followed by a base wash (e.g., saturated NaHCO₃), and finally a brine wash can remove excess reagents and byproducts. Ensure your desired product is stable to these conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolution: Dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or a mixture of DCM/Dimethylformamide (DMF)).

  • Addition of Coupling Reagents: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Amine: Add the amine-containing molecule (1.0-1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reagent Molar Equivalents
This compound1.0
EDC·HCl1.2
HOBt1.2
Amine1.0 - 1.2
DIPEA1.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Fatty Acid in Anhydrous Solvent add_reagents Add EDC and HOBt dissolve->add_reagents pre_activate Pre-activate (15-30 min) add_reagents->pre_activate add_amine Add Amine and Base pre_activate->add_amine react Stir Overnight at Room Temp add_amine->react workup Aqueous Workup (Acid/Base Wash) react->workup purify Column Chromatography workup->purify product Pure Conjugate purify->product

Caption: General workflow for amide conjugation of this compound.

troubleshooting_logic start Low or No Product solubility Is the starting material fully dissolved? start->solubility activation Are coupling reagents active and in excess? solubility->activation Yes change_solvent Action: Change/add co-solvent (e.g., DMF). Apply gentle heat/sonication. solubility->change_solvent No salt_formation Is a non-nucleophilic base present? activation->salt_formation Yes add_reagents Action: Use fresh reagents, increase equivalents. activation->add_reagents No add_base Action: Add DIEA or NMM. salt_formation->add_base No success Reaction Proceeds salt_formation->success Yes change_solvent->activation add_reagents->salt_formation add_base->success

Caption: Troubleshooting logic for low-yield conjugation reactions.

References

troubleshooting low yield in docosanedioic acid monoester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Docosanedioic Acid Monoester Synthesis

Welcome, researchers and professionals. This guide provides targeted troubleshooting for the synthesis of docosanedioic acid monoesters. The primary challenge in this synthesis is achieving a high yield of the monoester while minimizing the formation of the diester byproduct and recovering unreacted starting material. This center offers solutions to common issues encountered during this process.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve issues in your experiment.

Q1: My overall yield of the desired monoester is very low. What are the most common causes?

A: Low yield is the most frequent issue and typically stems from three primary sources:

  • Formation of Diester Byproduct: The most significant cause of low monoester yield is the competing reaction where the alcohol esterifies both ends of the docosanedioic acid molecule. This is especially problematic in standard esterification setups.[1]

  • Incomplete Reaction: The reaction may not have reached completion, leaving a large amount of unreacted docosanedioic acid. This can be due to suboptimal reaction conditions, insufficient reaction time, or catalyst deactivation.[2]

  • Purification Losses: The monoester can be lost during workup and purification steps, especially when separating it from the structurally similar starting diacid and diester byproduct.

Troubleshooting_Logic start Low Monoester Yield Observed check_mixture Analyze Crude Reaction Mixture (TLC, GC-MS, or NMR) start->check_mixture high_diester High Diester Content? check_mixture->high_diester  Identify products   high_diacid High Unreacted Diacid? high_diester->high_diacid No sol_diester Solution: Minimize Diester Formation - Use continuous extraction method - Adjust reactant stoichiometry - Choose a regioselective catalyst high_diester->sol_diester Yes sol_diacid Solution: Drive Reaction to Completion - Increase reaction time - Optimize temperature - Use an effective catalyst (e.g., PTSA) - Remove water byproduct high_diacid->sol_diacid Yes sol_purification Problem Likely in Purification - Optimize extraction/wash steps - Check pH during aqueous extraction - Consider recrystallization high_diacid->sol_purification No

Q2: How can I specifically prevent or minimize the formation of the docosanedioic acid diester?

A: Preventing diester formation is key to achieving a high yield. A highly effective strategy is to physically remove the monoester from the reaction as it forms.

  • Continuous Extraction: A method has been developed where the esterification is performed in an aqueous solution.[1] The newly formed, less polar monoester is continuously extracted into a nonpolar solvent (like cyclohexane) as the solvent refluxes.[1] This removes the monoester from the reaction environment before it can react a second time to form the diester.[1] This technique has been shown to produce monoesters with yields often exceeding 90%.[1]

  • Catalyst Choice: While strong acid catalysts like sulfuric acid are effective, they are generally not selective.[1] Milder catalysts like p-Toluenesulfonic acid (PTSA) can offer good yields and simpler workup procedures.[3][4][5] Enzymatic catalysts, such as lipases, are known for their high regioselectivity and can be an excellent option for selectively producing the monoester under mild conditions.[6]

Q3: My reaction stalls, leaving a lot of unreacted docosanedioic acid. How can I improve the conversion rate?

A: To drive the equilibrium toward the product side, consider the following optimizations:

  • Water Removal: Esterification produces water as a byproduct.[2] Its presence can shift the reaction equilibrium back toward the reactants, halting conversion.[2] For chemical synthesis, using a Dean-Stark apparatus to remove water azeotropically is a standard procedure. For enzymatic reactions, the water content is critical and can be controlled using molecular sieves.

  • Catalyst Efficiency: Ensure your catalyst is active and used in an appropriate amount. p-Toluenesulfonic acid (PTSA) is an effective and mild catalyst for esterifications.[3][4][5] For a typical reaction, a catalytic amount is stirred with the diacid and alcohol.[3]

  • Temperature and Time: While some methods work at room temperature, heating is often required to achieve a reasonable reaction rate, especially with a long-chain diacid.[3][7] Monitor the reaction over time using Thin-Layer Chromatography (TLC) or another analytical technique to determine when it has reached completion.[2][3]

Q4: I'm struggling to purify the monoester. What is a reliable purification workflow?

A: Separating a mixture of a dicarboxylic acid, its monoester, and its diester relies on exploiting the differences in their acidity and polarity.

  • Remove Unreacted Diacid: Cool the reaction mixture. The long-chain docosanedioic acid is often poorly soluble in nonpolar organic solvents and may be partially removed by filtration.[1]

  • Separate Diester: Extract the remaining mixture with a nonpolar solvent (e.g., cyclohexane (B81311), diethyl ether). Then, perform a basic aqueous wash using a solution like 1 M sodium bicarbonate (NaHCO₃).[1] The acidic monoester will be deprotonated to its carboxylate salt and move into the aqueous layer. The non-acidic, nonpolar diester will remain in the organic layer.[1]

  • Isolate Monoester: Separate the layers. The organic layer containing the diester can be set aside. Acidify the aqueous layer (e.g., with HCl) to re-protonate the monoester, causing it to become less water-soluble. Finally, extract the pure monoester from this acidified aqueous solution using an organic solvent like diethyl ether.[1]

Purification_Workflow start Crude Reaction Mixture (Diacid, Monoester, Diester)

Frequently Asked Questions (FAQs)

  • Q: What is a good starting point for reaction conditions using a chemical catalyst?

    • A: A reliable starting point is using p-Toluenesulfonic acid (PTSA) as a catalyst.[3] A general procedure involves dissolving the docosanedioic acid in the desired alcohol, adding a catalytic amount of PTSA (e.g., 5-10 mol%), and stirring the mixture at room temperature or with gentle heating until completion is observed by TLC.[3] The reaction is typically worked up by removing the excess alcohol, dissolving the residue in a solvent like dichloromethane (B109758), washing with water to remove the PTSA, and then proceeding with purification.[3]

  • Q: Is enzymatic synthesis a better alternative?

    • A: Enzymatic synthesis using lipases can be a superior alternative, particularly when high selectivity is required.[6] Advantages include extremely mild reaction conditions (often near room temperature) and high regioselectivity, which can virtually eliminate the formation of the diester byproduct. This simplifies purification significantly. However, enzyme cost, activity, and the need to control water content are important considerations.[8]

  • Q: Does the choice of alcohol significantly impact the reaction?

    • A: Yes, the alcohol's structure affects the reaction rate and the properties of the final monoester. Shorter-chain primary alcohols like methanol (B129727) and ethanol (B145695) generally react faster than bulkier alcohols. The continuous extraction method is particularly well-suited for water-soluble alcohols, as it relies on partitioning the product into a separate nonpolar phase.[1]

Data Presentation

The following table summarizes yield data from a patented high-yield monoesterification process, demonstrating how the continuous extraction method effectively minimizes diester formation compared to other methods.

Table 1: Comparison of Monoesterification Yields

Dicarboxylic Acid Alcohol Method Monoester Yield (%) Diester Yield (%) Recovered Diacid (%) Citation
Dodecanedioic Acid Ethanol Continuous Extraction 69% 1% 30% [1]
Sebacic Acid Ethanol Continuous Extraction 64% 2.6% Not Reported [1]
Sebacic Acid Ethanol Standard Reflux* 49% 19% 20% [1]

Note: This reaction was run with a lower water content, leading to more diester formation.

Experimental Protocols

Protocol 1: High-Yield Monoesterification via Continuous Extraction (adapted from US Patent 4,314,071) [1]

  • Setup: Assemble a continuous liquid-liquid extraction apparatus.

  • Reaction Mixture: In the reaction flask, dissolve docosanedioic acid in a mixture of the desired alcohol (e.g., 95% ethanol) and water. A significant molar excess of water is crucial.[1] Add a strong acid catalyst, such as concentrated sulfuric acid.

  • Extraction Solvent: Fill the extractor with a nonpolar solvent that is immiscible with water, such as cyclohexane.

  • Reaction: Heat the apparatus to reflux the nonpolar solvent. The refluxing solvent will pass through the aqueous reaction mixture, continuously extracting the formed monoester.

  • Duration: Allow the extraction to proceed for 24-48 hours. The optimal duration may require monitoring.

  • Workup: Cool the apparatus. Separate the cyclohexane layer. Unreacted docosanedioic acid may have precipitated from the cooled aqueous layer and can be recovered by filtration. The monoester is isolated from the cyclohexane layer, which can be further purified using the basic wash method described in the troubleshooting guide if necessary.

Protocol 2: PTSA-Catalyzed Monoesterification (adapted from Devi & Rajaram, 1999) [3]

  • Reactants: In a round-bottom flask, dissolve docosanedioic acid (1 equivalent) in the desired alcohol (used as solvent, e.g., 10-20 mL per gram of diacid).

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (PTSA), approximately 10 mg per gram of diacid.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC. The reaction time can range from a few hours to overnight.

  • Quenching: Once the reaction is complete, remove the excess alcohol under reduced pressure (rotary evaporation).

  • Purification: Dissolve the residue in dichloromethane (CH₂Cl₂). Wash the organic solution with water to remove the PTSA catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Final Purification: Purify the crude product using the workflow described in the troubleshooting guide (Q4) to separate the monoester from any unreacted diacid or diester byproduct.

References

Technical Support Center: Managing PROTAC Hydrophobicity with Alkyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when managing PROTAC hydrophobicity, particularly with the use of alkyl linkers.

Frequently Asked Questions (FAQs)

Q1: Why is managing hydrophobicity a critical issue in PROTAC development?

Hydrophobicity is a double-edged sword in PROTAC design. While a certain degree of lipophilicity is necessary for cell permeability, excessive hydrophobicity can lead to several issues:

  • Poor Aqueous Solubility: Highly hydrophobic PROTACs often exhibit low solubility in aqueous buffers and physiological fluids, which can hinder their formulation and in vivo administration.[1]

  • Low Cell Permeability: Counterintuitively, very high hydrophobicity can lead to poor cell permeability. This can be due to the PROTAC getting "stuck" in the lipid bilayer of the cell membrane. In nonpolar environments like the cell membrane, some PROTACs with alkyl linkers can adopt extended and more polar conformations, which is unfavorable for membrane traversal.[2]

  • Non-Specific Binding: Increased hydrophobicity can lead to non-specific binding to plasma proteins and other cellular components, reducing the free concentration of the PROTAC available to engage its target and potentially causing off-target effects.[][4]

  • Poor Pharmacokinetics (PK): High hydrophobicity can result in rapid clearance from the body and poor overall pharmacokinetic properties.[]

Q2: What is the primary role of an alkyl linker in a PROTAC?

Alkyl linkers are hydrocarbon chains that connect the two ligands of a PROTAC: one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1] Their primary roles include:

  • Bridging the two ligands: The linker spans the distance between the POI and the E3 ligase, enabling the formation of a productive ternary complex.[]

  • Influencing Physicochemical Properties: The length and composition of the alkyl linker significantly impact the PROTAC's hydrophobicity, solubility, and cell permeability.[6]

  • Modulating Ternary Complex Formation: The flexibility and length of the linker are crucial for achieving the correct orientation of the POI and E3 ligase for efficient ubiquitination.[]

Q3: How does the length of an alkyl linker affect PROTAC activity and hydrophobicity?

The length of the alkyl linker is a critical parameter that requires careful optimization:

  • Impact on Activity: There is often an optimal linker length for maximal protein degradation. Linkers that are too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, linkers that are too long might lead to an unstable or non-productive ternary complex, reducing degradation efficiency.[] For instance, in the development of TBK1-targeting PROTACs, degradation was not observed with linkers shorter than 12 atoms, while linkers between 12 and 29 atoms showed submicromolar degradation potency.[6]

  • Impact on Hydrophobicity: Longer alkyl chains generally increase the hydrophobicity of the PROTAC molecule.[] This can negatively affect solubility and other physicochemical properties.

Q4: Are there alternatives to purely alkyl linkers to manage hydrophobicity?

Yes, several strategies can be employed to modulate the hydrophobicity of the linker:

  • PEG Linkers: Polyethylene glycol (PEG) linkers are more hydrophilic and can improve the aqueous solubility of PROTACs.[7] However, they may decrease metabolic stability.[1]

  • Hybrid Linkers: Combining alkyl and PEG motifs allows for a fine-tuning of the PROTAC's physicochemical properties.[6]

  • Rigid Linkers: Incorporating rigid moieties like piperazine, piperidine, or aromatic rings can constrain the conformation of the PROTAC, potentially leading to improved potency and metabolic stability.[7]

  • Clickable Linkers: "Click chemistry" can be used to introduce metabolically stable triazole rings, which can also be considered part of a rigid linker strategy.[7]

Troubleshooting Guides

Problem 1: My PROTAC with an alkyl linker shows poor cellular permeability.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Excessive Hydrophobicity 1. Shorten the alkyl linker: Systematically synthesize and test PROTACs with shorter alkyl chains. 2. Introduce polar groups: Incorporate heteroatoms (e.g., oxygen as an ether) or polar functional groups into the linker. 3. Switch to a PEG or hybrid linker: Replace the alkyl linker with a more hydrophilic PEG or a mixed alkyl/PEG linker.Very hydrophobic PROTACs can get trapped in the cell membrane. Reducing hydrophobicity can improve the balance required for passive diffusion.[2]
Unfavorable Conformation in Membrane 1. Introduce rigidity: Incorporate cyclic structures (e.g., piperazine, piperidine) into the linker to restrict conformational flexibility. 2. Computational Modeling: Use molecular dynamics simulations to predict the conformational behavior of the PROTAC in different environments (aqueous vs. lipid).A flexible alkyl linker might adopt an unfavorable, extended conformation in the nonpolar membrane environment.[2] Rigidification can pre-organize the PROTAC into a more favorable conformation for membrane transit.[8]
Low Solubility 1. Measure aqueous solubility: Determine the kinetic and thermodynamic solubility of your PROTAC. 2. Modify the linker: As above, shorten the alkyl chain or introduce polar moieties to improve solubility.Poor solubility can be a limiting factor for cellular assays, leading to apparent low permeability.
Problem 2: My PROTAC has low aqueous solubility.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
High Lipophilicity from Long Alkyl Linker 1. Quantify Lipophilicity: Measure the LogD of your PROTAC. 2. Systematically Vary Linker: Synthesize a series of PROTACs with varying linker lengths and compositions (alkyl, PEG, hybrid) and measure their solubility. 3. Incorporate Polar Groups: Introduce polar functional groups into the linker or other parts of the PROTAC molecule.There is often a correlation between lower lipophilicity (lower LogD) and higher aqueous solubility.[9]
Contribution of Warhead or E3 Ligand 1. Analyze Building Blocks: Measure the solubility of the individual warhead, linker, and E3 ligase ligand. 2. Modify the most insoluble component: If one component is significantly less soluble, consider modifications to that part of the molecule.The overall solubility of the PROTAC is influenced by the properties of its constituent parts.[10]
Problem 3: The PROTAC is not inducing degradation of the target protein.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Cell Permeability/Solubility Follow the troubleshooting steps outlined in Problems 1 and 2.The PROTAC must be able to enter the cell and be soluble in the cytoplasm to be active.
Incorrect Linker Length or Geometry 1. Vary Linker Length: Synthesize and test PROTACs with a range of alkyl linker lengths. 2. Change Linker Attachment Points: Modify the points at which the linker is attached to the warhead and/or the E3 ligase ligand. 3. Perform Ternary Complex Modeling: Use computational tools to model the ternary complex and assess the favorability of its formation.The linker must position the POI and E3 ligase correctly for efficient ubiquitination. Even a single atom difference in linker length can impact activity.[11]
No Ternary Complex Formation 1. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to confirm the formation of the ternary complex in vitro.[12] 2. Cell-Based Assays: Employ NanoBRET assays to measure ternary complex formation in live cells.[13]The formation of a stable ternary complex is a prerequisite for PROTAC-mediated degradation.[]
Non-productive Ternary Complex 1. In Vitro Ubiquitination Assay: Confirm that the target protein is ubiquitinated in the presence of the PROTAC, E3 ligase, and other necessary components. 2. Linker Redesign: If a ternary complex forms but no ubiquitination occurs, the geometry is likely non-productive, and the linker needs to be redesigned.The ternary complex must adopt a conformation that allows the E3 ligase to transfer ubiquitin to the target protein.[15]

Quantitative Data Summary

Table 1: Impact of Linker Composition on PROTAC Physicochemical Properties
PROTACLinker TypeLogDAqueous Solubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)Reference
PROTAC 1 Alkyl3.5< 10.5[2]
PROTAC 2 PEG2.8155.2[2]
dBET57 Alkyl/Ether2.150High[9]
ZXH-3-26 Alkyl3.25Moderate[9]

Note: Data is illustrative and compiled from multiple sources for comparative purposes. Actual values are compound-specific.

Table 2: Effect of Alkyl Linker Length on Degradation Potency
TargetLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
TBK1 < 12No degradationN/A[6]
TBK1 12< 1000> 80[6]
TBK1 21396[6]
TBK1 2929276[6]
ERα 12 (PEG)> 100< 50[]
ERα 16 (PEG)10> 90[]

Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane.

  • Materials: 96-well filter plates, 96-well acceptor plates, artificial membrane solution (e.g., phosphatidylcholine in dodecane), test compound solutions, UV-Vis plate reader.

  • Method:

    • Coat the filter of the donor plate with the artificial membrane solution.

    • Add the test compound solution in buffer at a known concentration to the donor wells.

    • Add buffer to the acceptor wells.

    • Assemble the donor and acceptor plates and incubate for a set period (e.g., 4-18 hours).

    • Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.

    • Calculate the permeability coefficient (Pe).

Aqueous Solubility Measurement (Kinetic and Thermodynamic)
  • Kinetic Solubility:

    • Prepare a high-concentration stock solution of the PROTAC in DMSO.

    • Add the DMSO stock to an aqueous buffer (e.g., PBS) and shake vigorously.

    • After a short incubation (e.g., 1-2 hours), filter or centrifuge to remove precipitated compound.

    • Quantify the concentration of the dissolved compound in the supernatant, typically by HPLC-UV or LC-MS.

  • Thermodynamic Solubility:

    • Add an excess of the solid PROTAC compound to an aqueous buffer.

    • Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.

    • Filter or centrifuge to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]

  • Materials: Cell culture reagents, PROTAC compound, lysis buffer (e.g., RIPA buffer) with protease inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, primary antibody against the target protein, primary antibody against a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate, imaging system.

  • Method:

    • Plate cells and allow them to adhere.

    • Treat cells with a dose-response of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

    • Wash cells with cold PBS and lyse them.

    • Quantify total protein concentration in the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane and probe with the primary antibodies.

    • Wash and probe with the secondary antibody.

    • Add the chemiluminescent substrate and image the blot.

    • Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC₅₀ and Dₘₐₓ values.

NanoBRET™ Ternary Complex Formation Assay in Live Cells

This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase in real-time within living cells.[13]

  • Materials: Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®, HaloTag® NanoBRET™ 618 Ligand, NanoBRET™ Nano-Glo® Substrate, PROTAC compound.

  • Method:

    • Plate the engineered cells in a white, 96-well plate.

    • Label the cells with the HaloTag® NanoBRET™ 618 Ligand.

    • Treat the cells with a dose-response of the PROTAC.

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the donor (460nm) and acceptor (618nm) emission signals.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio indicates ternary complex formation.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) POI_bound POI POI->POI_bound Binds PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound Binds E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound Binds POI_bound->PROTAC_bound Ubiquitination Ubiquitination POI_bound->Ubiquitination PROTAC_bound->E3_bound E3_bound->Ubiquitination Catalyzes Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Troubleshooting_Workflow Start PROTAC with alkyl linker shows low activity Check_Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Check_Permeability Check_Solubility Measure Aqueous Solubility Check_Permeability->Check_Solubility Permeable Modify_Linker_Hydrophobicity Modify Linker: - Shorten alkyl chain - Add polar groups - Use PEG/hybrid linker Check_Permeability->Modify_Linker_Hydrophobicity Not Permeable Check_Ternary Confirm Ternary Complex Formation (e.g., NanoBRET, SPR) Check_Solubility->Check_Ternary Soluble Check_Solubility->Modify_Linker_Hydrophobicity Insoluble Check_Ub Check for Ubiquitination Check_Ternary->Check_Ub Complex Forms Modify_Linker_Geometry Modify Linker: - Vary length - Change attachment points - Add rigidity Check_Ternary->Modify_Linker_Geometry No Complex Check_Ub->Modify_Linker_Geometry No Ubiquitination Success Activity Restored Check_Ub->Success Ubiquitination Occurs Modify_Linker_Hydrophobicity->Start Re-test Modify_Linker_Geometry->Start Re-test

References

Technical Support Center: Purification of ADCs with Hydrophobic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers working with Antibody-Drug Conjugates (ADCs) containing hydrophobic linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges associated with ADCs containing hydrophobic linkers?

A1: The inclusion of hydrophobic linkers and payloads in ADCs significantly increases the overall hydrophobicity of the antibody, leading to several purification challenges:

  • Aggregation: Increased hydrophobicity is a major driver of ADC aggregation. These aggregates can form during the conjugation reaction, purification process, or upon storage and can negatively impact the efficacy and safety of the ADC.[1][2][3]

  • Low Recovery: Hydrophobic ADCs can exhibit strong, sometimes irreversible, binding to chromatography resins, leading to low product recovery.[4][5] The use of high salt concentrations in methods like Hydrophobic Interaction Chromatography (HIC) can also induce precipitation and further reduce yield.[5]

  • Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process often results in a heterogeneous mixture of ADC species with varying numbers of drug-linkers attached (different DAR values). Separating these species to obtain a homogeneous product with a specific DAR is a significant challenge due to their similar properties.[6]

Q2: Which chromatography techniques are most commonly used for purifying ADCs with hydrophobic linkers?

A2: The most prevalent chromatography techniques for purifying these ADCs are:

  • Hydrophobic Interaction Chromatography (HIC): This is the gold-standard for separating ADC species based on their hydrophobicity. It is particularly effective for resolving different DAR species.[7][8][9]

  • Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight species (aggregates) and low molecular weight impurities, such as unconjugated drug-linkers.[10][11]

  • Reversed-Phase Chromatography (RPC): While often denaturing, RPC is a powerful analytical tool for assessing ADC purity and can be used for characterizing DAR heterogeneity.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of ADCs with hydrophobic linkers.

Issue 1: High Levels of Aggregation

Q: My ADC sample shows a high percentage of aggregates after purification. What are the potential causes and how can I resolve this?

A: High aggregation is a common issue stemming from the increased hydrophobicity of the ADC.

Potential Causes:

  • Excessive Hydrophobicity: The inherent hydrophobicity of the drug-linker combination can promote self-association.[1][2]

  • Conjugation Conditions: Suboptimal conditions during the conjugation reaction (e.g., pH, temperature, co-solvent concentration) can induce aggregation.[1]

  • Purification Conditions: High salt concentrations or the choice of chromatography resin can exacerbate aggregation.[13]

  • Storage and Handling: Improper storage buffers or freeze-thaw cycles can lead to aggregate formation.

Troubleshooting Workflow for High Aggregation

Caption: Troubleshooting workflow for high ADC aggregation.

Solutions:

  • Optimize Conjugation:

    • Reduce the DAR to decrease overall hydrophobicity.[2]

    • Incorporate more hydrophilic linkers or payloads in the ADC design.[1][14]

    • Immobilize the antibody on a solid support during conjugation to prevent intermolecular interactions.[15]

  • Optimize Purification:

    • HIC: Use a lower concentration of a less chaotropic salt (e.g., sodium chloride instead of ammonium (B1175870) sulfate). Employ a shallower elution gradient.[5]

    • Resin Selection: Screen for HIC resins with lower hydrophobicity (e.g., Phenyl vs. Butyl).[5][6]

    • SEC: Ensure the mobile phase composition minimizes secondary hydrophobic interactions with the column.

  • Formulation and Storage:

    • Add stabilizing excipients such as surfactants (e.g., polysorbates), sugars, or amino acids to the formulation buffer to prevent aggregation.

    • Optimize the buffer pH and ionic strength.

    • Avoid repeated freeze-thaw cycles.

Issue 2: Low ADC Recovery

Q: I am experiencing significant product loss during the purification of my hydrophobic ADC. What could be the reasons and how can I improve the recovery?

A: Low recovery is often due to strong, irreversible binding of the hydrophobic ADC to the chromatography matrix or precipitation during the process.

Potential Causes:

  • Strong Hydrophobic Interactions: The ADC binds too strongly to the HIC resin, preventing elution.

  • Precipitation: High salt concentrations in the HIC mobile phase can cause the ADC to precipitate.[5]

  • Nonspecific Adsorption: The ADC may adsorb to filters or other surfaces during sample preparation.[2]

Troubleshooting Workflow for Low Recovery

Caption: Troubleshooting workflow for low ADC recovery.

Solutions:

  • Modify HIC Method:

    • Use a weaker lyotropic salt (e.g., NaCl instead of ammonium sulfate) or a lower starting salt concentration.[5]

    • Add a small percentage of an organic modifier (e.g., isopropanol) to the elution buffer to disrupt strong hydrophobic interactions.

    • Select a HIC resin with a less hydrophobic ligand. A comparative analysis of different resins can be beneficial.[16]

  • Improve Solubility:

    • Perform a solubility screening to determine the optimal salt concentration for loading the ADC onto the HIC column without causing precipitation.[17]

    • Ensure the ADC is fully solubilized in the loading buffer before injection.

  • Optimize Sample Handling:

    • Use low-protein-binding filters and tubes to minimize nonspecific adsorption.[2]

Issue 3: Poor Resolution of DAR Species

Q: I am unable to achieve good separation between different DAR species using HIC. How can I improve the resolution?

A: Poor resolution of DAR species is a common challenge due to their subtle differences in hydrophobicity.

Potential Causes:

  • Suboptimal Gradient: The elution gradient may be too steep, causing co-elution of different DAR species.

  • Inappropriate Resin: The selected HIC resin may not have sufficient selectivity for the ADC.

  • High Flow Rate: A high flow rate can reduce the interaction time between the ADC and the resin, leading to poor separation.

Troubleshooting Workflow for Poor DAR Resolution

Caption: Troubleshooting workflow for poor DAR resolution.

Solutions:

  • Optimize Elution Gradient:

    • Employ a shallower, more gradual salt gradient to enhance the separation between peaks.[18]

    • Consider using a step gradient, which can sometimes provide better resolution for specific DAR species.

  • Resin Selection:

    • Screen different HIC resins with varying ligand densities and hydrophobicities to find the one with the best selectivity for your ADC.[16]

  • Adjust Flow Rate:

    • Reduce the flow rate to allow for better equilibration and interaction with the stationary phase, which can improve peak resolution.[18]

Data Presentation

Table 1: Impact of HIC Resin on ADC Recovery

HIC Resin TypeLigandADC Recovery (%)Purity (%)Reference
Toyopearl Phenyl-650SPhenyl>60>95[5][6]
Butyl-typeButylNot Eluted-[6]
PPG-600MPolypropylene Glycol~70 (at pH 5.5)Not Specified

Table 2: Typical Recovery and Purity Data for ADC Purification Steps

Purification StepTarget Impurity RemovedTypical Recovery (%)Typical Purity (%)Reference
HICDAR variants, aggregates60-80>95[5][6]
SECAggregates, free drug>90>98 (monomer)[19]
Cation Exchange (flow-through)High Molecular Weight Species>85>99 (monomer)[20]

Experimental Protocols

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Separation

Objective: To separate an ADC mixture into its constituent DAR species.

Materials:

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate (B86663), pH 7.0[17]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[17]

  • HIC Column: e.g., TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L[21]

  • HPLC System

Workflow for HIC Protocol

HIC_Protocol Start Start HIC Protocol Equilibrate Equilibrate Column (5 CV with 33.3% B) Start->Equilibrate Load_Sample Load Sample (Adjusted to 0.5 M Ammonium Sulfate) Equilibrate->Load_Sample Wash Wash Column (5 CV with 33.3% B) Load_Sample->Wash Elute Elute with Linear Gradient (30 CV from 33.3% to 100% B) Wash->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze Analyze Fractions (Purity and Recovery) Collect_Fractions->Analyze End End Protocol Analyze->End

Caption: Experimental workflow for HIC purification of ADCs.

Procedure:

  • Sample Preparation: Adjust the ADC sample to a final concentration of 0.5 M ammonium sulfate using a high-salt diluent (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0).[17] Centrifuge the sample to remove any precipitate.

  • Column Equilibration: Equilibrate the HIC column with 5 column volumes (CV) of 33.3% Mobile Phase B.[17]

  • Sample Loading: Inject the prepared ADC sample onto the equilibrated column.

  • Wash: Wash the column with 5 CV of 33.3% Mobile Phase B to remove any unbound species.[17]

  • Elution: Apply a linear gradient from 33.3% to 100% Mobile Phase B over 30 CV to elute the bound ADC species.[17] Higher DAR species will elute later due to their increased hydrophobicity.

  • Fraction Collection: Collect fractions across the elution profile.

  • Analysis: Analyze the collected fractions for purity, DAR, and recovery using appropriate analytical techniques (e.g., SEC, RPC, UV-Vis spectroscopy).

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal

Objective: To remove high molecular weight aggregates from the ADC sample.

Materials:

  • Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • SEC Column: e.g., TSKgel G3000SWxl, 7.8 mm x 300 mm

  • HPLC System

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm low-protein-binding filter.

  • Injection: Inject a defined volume of the prepared sample onto the column.

  • Isocratic Elution: Elute the sample isocratically with the mobile phase. Aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight fragments.

  • Fraction Collection: Collect the fraction corresponding to the monomeric ADC peak.

  • Analysis: Assess the purity of the collected fraction by re-injecting a small aliquot onto the SEC column to confirm the removal of aggregates.

Protocol 3: Reversed-Phase Chromatography (RPC) for DAR Analysis

Objective: To determine the DAR and assess the heterogeneity of the ADC sample.

Materials:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile[3]

  • RPC Column: e.g., a C4 column suitable for large proteins

  • LC-MS System

Procedure:

  • Sample Preparation: If necessary, reduce the interchain disulfide bonds of the ADC to separate the light and heavy chains. This can be achieved by incubation with a reducing agent like DTT or TCEP. Desalt the sample to remove non-volatile salts.

  • Column Equilibration: Equilibrate the RPC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Injection: Inject the prepared sample.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the ADC species (or their subunits).

  • Detection: Monitor the elution profile using UV detection (280 nm) and mass spectrometry.

  • Data Analysis: The different DAR species (or their corresponding light and heavy chain fragments) will be separated based on hydrophobicity. The average DAR can be calculated from the peak areas and the mass data.[3][22]

References

Technical Support Center: Synthesis of Long-Chain Fatty Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of long-chain fatty acid linkers for drug development and scientific research.

Section 1: Amide & Ester Coupling Reactions

The formation of amide or ester bonds is fundamental to attaching fatty acids to peptides, drugs, or other molecules. However, these reactions can be prone to low yields and side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in my fatty acid-amine coupling reaction?

A1: Low yields in amide coupling reactions often stem from several factors:

  • Inadequate Carboxylic Acid Activation: The carboxyl group of the fatty acid is not very reactive and must be converted to a more reactive species.[1] Incomplete activation will result in poor yields.

  • Steric Hindrance: If either the fatty acid or the amine is sterically hindered, the coupling reaction can be significantly slowed or prevented.[2]

  • Poor Nucleophilicity of the Amine: Electron-deficient amines are less nucleophilic and react more slowly, leading to incomplete reactions.[2]

  • Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. For instance, polar solvents like DMF can sometimes increase the rate of side reactions like epimerization.[3]

  • Hydrolysis of Activated Ester: The activated fatty acid intermediate is susceptible to hydrolysis, especially in the presence of trace amounts of water, which reverts it back to the unreactive carboxylic acid.

Q2: How do I choose the right coupling reagent for my synthesis?

A2: The choice of coupling reagent is critical and depends on the specific substrates and desired outcome.[4]

  • Carbodiimides (DCC, EDC): These are classic, cost-effective activators.[5] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred due to the water-solubility of its urea (B33335) byproduct, which simplifies purification.[6] They are often used with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to create a more stable active ester and reduce racemization.[5]

  • Onium Salts (HBTU, HATU, COMU): These reagents (phosphonium or aminium/uronium salts) are generally more powerful and lead to higher coupling rates with fewer side reactions.[5][7] HATU is particularly effective for difficult couplings involving hindered amino acids but can be more expensive.[8] COMU is noted for its high efficiency, reduced epimerization risk, and better solubility in a wide range of solvents.[7]

Q3: My esterification reaction is not going to completion. What can I do?

A3: Esterification reactions are typically equilibrium-limited, with water as a byproduct.[9] To drive the reaction to completion, you must remove the water as it forms.[9] Common strategies include:

  • Using a large excess of the alcohol reactant.[10]

  • Employing a Dean-Stark apparatus to azeotropically remove water if the solvent is suitable (e.g., toluene).

  • Adding a water scavenger, such as dimethoxypropane or molecular sieves.[9][11]

  • Using a strong acid catalyst like sulfuric acid or a Lewis acid such as boron trifluoride-methanol complex, which is a powerful catalyst for esterification.[9][12]

Troubleshooting Guide: Failed Amide Coupling

Use the following workflow to diagnose and resolve issues with fatty acid amide bond formation.

G Start Low/No Amide Product CheckActivation Verify Carboxylic Acid Activation (e.g., via TLC, IR, or formation of active ester) Start->CheckActivation ActivationOK Activation Successful? CheckActivation->ActivationOK ActivationFail Activation Failed ActivationOK->ActivationFail No CheckAmine Assess Amine Reactivity (Steric Hindrance? Electron Deficient?) ActivationOK->CheckAmine Yes CheckReagents Check Coupling Reagents (Age, Purity, Storage) ActivationFail->CheckReagents ChangeReagent Use a Stronger Activator (e.g., Carbodiimide -> Onium Salt like HATU) CheckReagents->ChangeReagent ChangeReagent->CheckActivation AmineOK Amine is Reactive? CheckAmine->AmineOK AmineHindered Amine is Hindered/ Electron-Deficient AmineOK->AmineHindered No CheckConditions Review Reaction Conditions (Anhydrous Solvent? Correct Stoichiometry?) AmineOK->CheckConditions Yes ForceConditions Modify Reaction Conditions: - Increase Temperature - Increase Reaction Time - Use a less-hindered base (e.g., DIPEA, Lutidine) AmineHindered->ForceConditions Success Problem Resolved ForceConditions->Success OptimizeConditions Optimize Conditions: - Ensure anhydrous solvent - Check stoichiometry (use excess of one reagent) - Re-purify starting materials CheckConditions->OptimizeConditions OptimizeConditions->Success

Workflow for troubleshooting failed amide coupling reactions.

Section 2: Racemization and Epimerization

When coupling a fatty acid to a chiral molecule, such as an amino acid, maintaining the stereochemical integrity of the chiral center is critical.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why does it happen during coupling?

A1: Racemization (or epimerization for molecules with multiple chiral centers) is the loss of stereochemical purity at a chiral center, leading to a mixture of stereoisomers.[4][13] During peptide or amide coupling, this primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[13][14] The activated carboxyl group of an N-protected amino acid can cyclize, and the proton on the alpha-carbon of this oxazolone (B7731731) is acidic and can be easily removed by a base, leading to a loss of chirality.[14]

Q2: Which amino acids are most susceptible to racemization?

A2: While all amino acids can racemize under harsh conditions, some are particularly prone. Histidine and Cysteine are known to be extremely susceptible to racemization during activation.[11] Sterically hindered residues like Valine and Isoleucine also tend to epimerize more easily, especially in polar solvents.[3]

Q3: How can I minimize or prevent racemization?

A3: Several strategies can be employed:

  • Choice of Coupling Reagent and Additive: Use coupling reagents known for low racemization. The addition of HOBt or, even more effectively, its derivatives like HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure, can suppress oxazolone formation and thus minimize racemization.[3][14]

  • Control the Base: The strength and amount of base used are critical. Use the weakest, most sterically hindered base possible (e.g., N-methylmorpholine (NMM) or sym-collidine instead of DIPEA) and use it in stoichiometric amounts.[14]

  • Lower the Temperature: Running the coupling reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.[3]

  • Solvent Choice: Polar solvents like DMF can increase the rate of epimerization.[3] If solubility allows, consider less polar solvents.

  • Pre-activation Time: Minimize the time the carboxylic acid remains in its highly activated state before the amine is introduced.

Data Presentation: Impact of Coupling Reagents on Racemization

The following table summarizes the relative risk of racemization associated with different coupling reagents and additives when coupling a fatty acid to a chiral amine or amino acid.

Coupling ReagentAdditiveBaseRacemization PotentialKey Considerations
DCC/EDCNoneN/AHighNot recommended without an additive for chiral molecules.
DCC/EDCHOBtNMM/DIPEALowHOBt is effective at suppressing racemization.[5]
DCC/EDCHOSuNMM/DIPEALowSimilar efficacy to HOBt.[5]
HBTU/TBTUHOBt (internal)DIPEALow-MediumGenerally low racemization, but base choice is critical.[8]
HATUHOAt (internal)DIPEA/LutidineVery LowHOAt is superior to HOBt in suppressing racemization.[3][14]
COMUOxymaPure (internal)DIPEA/LutidineVery LowExcellent performance with minimal base required, reducing racemization risk.[7]

This table provides a qualitative comparison based on literature. Actual racemization levels can be highly sequence- and condition-dependent, with reported values often below 0.5% per cycle under optimized conditions but potentially rising to over 25% in unfavorable cases.[15][16][17]

Visualization: Racemization Mechanism via Oxazolone Formation

G cluster_0 Racemization Pathway cluster_1 Suppression Pathway N-Protected\nAmino Acid N-Protected Amino Acid Activated Intermediate Activated Intermediate N-Protected\nAmino Acid->Activated Intermediate + Coupling Reagent (e.g., EDC) Oxazolone Oxazolone Activated Intermediate->Oxazolone Intramolecular Cyclization Desired Peptide Desired Peptide Activated Intermediate->Desired Peptide + Amine (R'-NH2) (Direct Pathway) Active Ester Active Ester Activated Intermediate->Active Ester + Additive (e.g., HOBt, HOAt) Enolate Enolate Oxazolone->Enolate + Base - H+ Racemized\nOxazolone Racemized Oxazolone Enolate->Racemized\nOxazolone Reprotonation (Loss of Chirality) Racemized\nPeptide Racemized Peptide Racemized\nOxazolone->Racemized\nPeptide + Amine (R'-NH2) Active Ester->Desired Peptide + Amine (R'-NH2)

Mechanism of racemization and its suppression by additives.

Section 3: Side Reactions in Solid-Phase Synthesis & Unsaturated Linkers

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant loss of product during the first few cycles of my solid-phase synthesis. What could be the cause?

A1: This is often due to the formation of a 2,5-diketopiperazine (DKP).[18] This side reaction is an intramolecular cyclization that occurs after the deprotection of the second amino acid, cleaving the dipeptide from the resin support.[19] It is particularly problematic for sequences containing proline or other secondary amino acids at the N-terminal or penultimate position.[19][20] To mitigate this, one can use a 2-chlorotrityl chloride resin, whose steric bulk hinders the cyclization, or use specialized deprotection/coupling protocols.[21]

Q2: How can I prevent the oxidation of my unsaturated fatty acid linker during synthesis and storage?

A2: Unsaturated, and especially polyunsaturated, fatty acids are susceptible to oxidation by air, light, and heat, which can lead to the formation of hydroperoxides and other undesirable byproducts.[22]

  • Inert Atmosphere: Perform all reactions and handle materials under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Quality: Use degassed or sparged solvents to remove dissolved oxygen.

  • Light Protection: Protect reaction vessels and storage containers from light by wrapping them in aluminum foil.[6]

  • Low Temperature: Store unsaturated fatty acids and their derivatives at low temperatures (e.g., -20 °C or -80 °C).

  • Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) during storage, if it does not interfere with subsequent reactions.[23]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Fatty Acid-Amine Coupling using EDC/NHS

This protocol describes a standard method for forming an amide bond between a fatty acid and a primary amine in solution phase.

Materials:

  • Long-chain fatty acid

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Tertiary base (e.g., DIPEA or Triethylamine)

  • Reaction vessel, magnetic stirrer, inert atmosphere setup

Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the fatty acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous solvent.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) portion-wise and stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. This step forms the NHS-activated ester.

  • Coupling: In a separate flask, dissolve the amine (1.1 eq.) and the tertiary base (1.5-2.0 eq., if the amine is a hydrochloride salt) in a minimal amount of anhydrous solvent.[6]

  • Reaction: Add the amine solution dropwise to the activated fatty acid solution at room temperature.

  • Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress by TLC or LC-MS until the starting fatty acid is consumed.

  • Workup & Purification:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Acid-Catalyzed Esterification of a Fatty Acid

This protocol is for the synthesis of a simple alkyl ester (e.g., methyl ester) from a fatty acid.

Materials:

  • Long-chain fatty acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Reflux condenser, heating mantle, round-bottom flask

Methodology:

  • Setup: Dissolve the fatty acid in a large excess of the anhydrous alcohol (e.g., 20-50 equivalents) in a round-bottom flask.

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v of the alcohol volume).[9]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from 1 to 4 hours. For complete conversion, longer times may be necessary.[9]

  • Monitoring: Monitor the reaction by TLC, checking for the disappearance of the fatty acid spot.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the excess alcohol under reduced pressure.

    • Add water and extract the ester product with an organic solvent like diethyl ether or hexane.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the fatty acid ester. Further purification can be done via chromatography if needed.

References

Technical Support Center: Improving the In Vivo Stability of ADCs with Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the development of Antibody-Drug Conjugates (ADCs) with non-cleavable linkers.

Frequently Asked Questions (FAQs)

Q1: What are non-cleavable linkers and what is their mechanism of payload release?

A1: Non-cleavable linkers are a class of connectors used in ADCs that form a stable covalent bond between the antibody and the cytotoxic payload.[][2] Unlike cleavable linkers, they do not have a specific chemical trigger for payload release in the tumor microenvironment.[3] Instead, the release of the active payload relies on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cancer cell.[4][5][6] This process results in the release of a payload-linker-amino acid catabolite, which is the active cytotoxic species.[7][8]

Q2: What are the primary advantages of using non-cleavable linkers for in vivo stability?

A2: The main advantage of non-cleavable linkers is their superior plasma stability compared to many cleavable linkers.[5][9] This enhanced stability minimizes the premature release of the cytotoxic payload into systemic circulation, which can reduce off-target toxicity and potentially widen the therapeutic window.[4][][] Several in vivo studies and clinical data have indicated that ADCs with non-cleavable linkers can outperform their cleavable counterparts due to this increased stability and tolerance.[5][9][12]

Q3: What are the common causes of in vivo instability for ADCs with non-cleavable linkers?

A3: While generally very stable, ADCs with non-cleavable linkers can still exhibit instability. The primary causes include:

  • Conjugation Chemistry: The choice of conjugation chemistry is critical. For example, traditional maleimide-based linkers used for cysteine conjugation can be susceptible to thioether exchange with circulating proteins like albumin, leading to payload deconjugation.[13]

  • Payload Properties: Highly hydrophobic payloads can induce aggregation of the ADC, leading to rapid clearance from circulation and reduced efficacy.[14]

  • Conjugation Site: The specific site of conjugation on the antibody can influence the stability of the linker-payload. Some sites may be more prone to degradation or may impact the overall structure and stability of the antibody itself.[15][16]

  • Antibody Properties: The intrinsic properties of the monoclonal antibody, such as its isoelectric point and surface hydrophobicity, can influence its propensity to aggregate, especially after conjugation.[9]

Q4: How does the choice of conjugation site impact the stability of a non-cleavable ADC?

A4: The location of the conjugation site can significantly affect ADC stability. Site-specific conjugation has been shown to improve the homogeneity and stability of ADCs.[17] Research has demonstrated a position-dependent degradation of the payload even with a stable non-cleavable linker, suggesting that the local microenvironment on the antibody surface can influence the stability of the payload itself.[16] For instance, conjugation in the CH2 domain of the antibody, where many solvent-accessible lysines are located, has been found to sometimes destabilize the antibody and lead to aggregation.[9] Therefore, selecting an appropriate conjugation site is a critical optimization parameter.[16]

Q5: Can the payload itself affect the stability of an ADC with a non-cleavable linker?

A5: Yes, the payload plays a crucial role. The physicochemical properties of the payload, particularly its hydrophobicity, can lead to the formation of aggregates, which are then rapidly cleared from the bloodstream, reducing the ADC's half-life and efficacy.[14] Furthermore, the payload must be able to retain its cytotoxic activity even when attached to the linker and an amino acid residue, which is the final form after lysosomal degradation.[2][5] Some payloads, like MMAE, are less suitable for non-cleavable linkers because they are most potent in their free, unmodified form.[5][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the in vivo evaluation of ADCs with non-cleavable linkers.

Problem Encountered Potential Causes Recommended Solutions & Experimental Approaches
Rapid ADC clearance / Short half-life in vivo 1. Aggregation: Hydrophobic payloads or linkers can induce aggregation, leading to clearance by the reticuloendothelial system.[14] 2. Instability of Conjugation: Maleimide-based linkers can undergo retro-Michael reaction or exchange with serum thiols, leading to deconjugation.[13] 3. Antibody Properties: The parent antibody may have inherent stability issues or a propensity to aggregate.[9]1. Assess Aggregation: Use Size Exclusion Chromatography (SEC) to quantify aggregates in plasma samples.[18][19] 2. Modify Linker/Payload: Introduce hydrophilic spacers (e.g., PEG) into the linker to reduce hydrophobicity and aggregation.[][] 3. Optimize Conjugation Chemistry: Consider more stable conjugation chemistries, such as those using phenyloxadiazole sulfones, to prevent thioether exchange.[13]
Payload Deconjugation Detected in Plasma 1. Labile Conjugation Chemistry: Thioether bonds from maleimide (B117702) chemistry may be unstable, especially at certain conjugation sites.[13] 2. Payload Degradation: The payload itself may be metabolically unstable at certain positions on the antibody.[16]1. Quantify Free Payload: Use LC-MS/MS to measure the concentration of free payload in plasma over time.[20][21] 2. Compare Conjugation Chemistries: Synthesize ADCs with alternative, more stable linkers (e.g., sulfone-based) and compare their plasma stability in vitro and in vivo.[13] 3. Evaluate Conjugation Sites: Generate ADCs with conjugation at different sites and assess their stability to identify positions less prone to degradation.[16]
High Levels of ADC Aggregation 1. Hydrophobicity: The primary driver is often the hydrophobicity of the payload and/or linker.[14] 2. High Drug-to-Antibody Ratio (DAR): Higher DAR values, especially with hydrophobic payloads, increase the likelihood of aggregation. 3. Formulation Issues: The formulation buffer (pH, excipients) may not be optimal for ADC stability.1. Characterize Aggregates: Use techniques like SEC, Dynamic Light Scattering (DLS), or Analytical Ultracentrifugation (AUC) to characterize the size and extent of aggregation.[14][22] 2. Introduce Hydrophilic Moieties: Incorporate PEG chains or other hydrophilic elements into the linker design.[][23] 3. Optimize DAR: Evaluate ADCs with lower DAR values to find a balance between potency and stability. 4. Formulation Screening: Screen different buffer conditions to find a formulation that minimizes aggregation and ensures long-term stability.[14]
Poor Efficacy Despite Apparent In Vivo Stability 1. Inefficient Internalization: The ADC may bind to the target antigen but not be efficiently internalized by the cancer cell. 2. Inefficient Lysosomal Trafficking: After internalization, the ADC may not be effectively transported to the lysosome for degradation.[8] 3. Inactive Metabolite: The final payload-linker-amino acid catabolite may have poor potency or be unable to escape the lysosome.[5][24] 4. Low Antigen Expression: The target antigen may be expressed at levels too low for sufficient payload delivery.1. Internalization Assay: Perform in vitro assays using fluorescently labeled ADCs to confirm and quantify internalization by target cells. 2. Lysosomal Colocalization: Use confocal microscopy to visualize the colocalization of the ADC with lysosomal markers. 3. Test Metabolite Activity: Synthesize the expected payload-linker-amino acid catabolite and test its cytotoxicity in vitro. Note that its charged nature may limit cell permeability, so this must be considered.[24]
Quantitative Data Summary

The stability of the chemical linkage is paramount for ADC performance. The following table summarizes comparative stability data for different linker chemistries.

Linker TypeConjugation ChemistryKey Stability FeatureCommon IssueReference
Thioether (Non-cleavable) Maleimide-CysteineGenerally stable but site-dependent.Susceptible to retro-Michael reaction and thioether exchange with serum proteins, leading to payload loss.[13]
Amide (Non-cleavable) NHS ester-LysineHighly stable chemical bond.Can result in a heterogeneous product (variable DAR) due to multiple available lysine (B10760008) residues.[9]
Sulfone (Non-cleavable) Phenyloxadiazole sulfone-CysteineImproved plasma stability compared to maleimide-based thioether bonds; resistant to exchange reactions.Newer chemistry, less long-term clinical data available compared to maleimides.[13]
Amide (Site-specific) TransglutaminaseForms a highly stable amide bond at specific glutamine tag sites, creating a homogeneous ADC.Requires enzyme-mediated conjugation and engineering of the antibody.[15][16]

Visual Guides and Workflows

ADC Troubleshooting Workflow

cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Optimization Strategy Start Poor In Vivo Performance Observed Poor_PK Rapid Clearance / Low Exposure Start->Poor_PK Low_Efficacy Poor Tumor Growth Inhibition Start->Low_Efficacy Toxicity Off-Target Toxicity Start->Toxicity Check_Aggregation Assess Aggregation (SEC, DLS) Poor_PK->Check_Aggregation Check_Deconjugation Measure Free Payload (LC-MS) Poor_PK->Check_Deconjugation Low_Efficacy->Check_Aggregation Low_Efficacy->Check_Deconjugation Check_Internalization Confirm Internalization & Trafficking Low_Efficacy->Check_Internalization Toxicity->Check_Deconjugation Modify_Linker Modify Linker (e.g., add PEG) Check_Aggregation->Modify_Linker Change_Chemistry Change Conjugation Chemistry Check_Deconjugation->Change_Chemistry Change_Site Optimize Conjugation Site Check_Deconjugation->Change_Site Revisit_Target Re-evaluate Target/Antibody Check_Internalization->Revisit_Target

Caption: Workflow for troubleshooting poor in vivo performance of non-cleavable ADCs.

Mechanism of Action: Non-Cleavable ADC

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Payload Release & Action ADC_circ Intact ADC in Circulation (High Stability) Binding ADC Binds to Target Antigen ADC_circ->Binding 1. Targeting Internalization Receptor-Mediated Endocytosis Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome 4. Fusion Degradation Proteolytic Degradation of Antibody Lysosome->Degradation 5. Degradation Release Release of Payload-Linker-AA Degradation->Release Action Cytotoxic Action Release->Action 6. Cell Death

Caption: Step-by-step mechanism of a non-cleavable ADC from circulation to cell killing.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This assay provides an initial assessment of ADC stability in a biologically relevant matrix before moving into in vivo studies.[18]

Objective: To quantify ADC aggregation and payload deconjugation over time in plasma from different species.

Methodology:

  • Preparation: Aliquot pooled plasma (e.g., human, rat, mouse) into a 384-well plate to minimize required material volume.[18]

  • Incubation: Add the ADC to the plasma at a defined concentration (e.g., 50-100 µg/mL). Incubate the plate at 37°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 144 hours), take aliquots for analysis.

  • Analysis of Aggregation (SEC):

    • Analyze an aliquot using Size Exclusion Chromatography (SEC) with fluorescence detection (if the ADC is fluorescently labeled) to distinguish it from endogenous plasma proteins.[18]

    • Integrate the peak areas corresponding to the monomer, high molecular weight species (aggregates), and fragments.

    • Calculate the percentage of aggregation at each time point.[18]

  • Analysis of Deconjugation (LC-MS):

    • Analyze a separate aliquot using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the free (unconjugated) payload.[25]

    • This typically involves protein precipitation followed by analysis of the supernatant.[21]

    • Calculate the rate of payload release over time.

Protocol 2: In Vivo Stability Assessment by ELISA

This immunoassay-based method measures the concentration of intact, payload-conjugated ADC in circulation.[20][21]

Objective: To determine the pharmacokinetic profile of the intact ADC in an animal model.

Methodology:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats).[21]

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) and process to obtain plasma.[21]

  • Plate Coating: Coat a 96-well microtiter plate with the specific antigen that the ADC's antibody targets. Incubate and wash.[21]

  • Blocking: Add a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding. Incubate and wash.[21]

  • Sample Incubation: Add diluted plasma samples and a standard curve of known ADC concentrations to the wells. The intact ADC in the plasma will bind to the coated antigen. Incubate and wash.[21]

  • Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload. This ensures that only ADCs still carrying the payload are detected. Incubate and wash.[21]

  • Signal Development: Add a chromogenic or fluorogenic substrate. The enzyme will catalyze a reaction producing a detectable signal proportional to the amount of intact ADC.[21]

  • Quantification: Measure the signal using a plate reader and calculate the concentration of intact ADC in the plasma samples by interpolating from the standard curve.

Protocol 3: In Vivo Quantification of Free Payload by LC-MS/MS

This method directly measures the amount of payload that has been prematurely released from the ADC in circulation.[21]

Objective: To quantify deconjugated payload in plasma as a direct measure of linker instability.

Methodology:

  • Animal Dosing & Sampling: Follow steps 1 and 2 from the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[21]

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[21]

    • Supernatant Collection: Carefully collect the supernatant, which contains the soluble free payload.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Use a validated method with specific transitions for the payload molecule to ensure accurate quantification.

    • A standard curve prepared by spiking known amounts of the payload into control plasma must be run in parallel.

  • Data Analysis: Calculate the concentration of free payload in the plasma at each time point. This data is complementary to the ELISA data and provides a direct assessment of linker stability in vivo.

References

Technical Support Center: Strategies to Reduce Off-Target Toxicity of Hydrophobic ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target toxicity associated with hydrophobic antibody-drug conjugates (ADCs).

Troubleshooting Guide

This section addresses specific issues that may arise during the development and in vitro/in vivo testing of hydrophobic ADCs.

Issue 1: High In Vitro Toxicity in Antigen-Negative Cells

Question: We are observing significant cytotoxicity in our antigen-negative control cell line during in vitro assays. What are the potential causes and how can we troubleshoot this?

Answer: High in vitro toxicity in antigen-negative cells suggests off-target uptake of the ADC or premature release of the cytotoxic payload. Here is a systematic approach to troubleshoot this issue:

Possible Causes & Troubleshooting Workflow:

  • Free Payload in ADC Formulation: The ADC preparation may contain unconjugated, free payload which is highly potent and can passively diffuse into cells.

    • Recommendation: Purify the ADC using methods like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any free payload.[1][2] Re-evaluate the purified ADC in your in vitro cytotoxicity assay.[3]

  • Linker Instability: The linker may be unstable in the cell culture medium, leading to premature payload release.[4][5]

    • Recommendation: Perform a plasma or media stability assay. Incubate the ADC in the relevant medium for the duration of your cytotoxicity assay and quantify the amount of released payload over time using techniques like LC-MS.[6] If the linker is unstable, consider using a more stable linker chemistry.

  • ADC Aggregation: Hydrophobic ADCs have a tendency to aggregate, and these aggregates can be taken up by cells non-specifically, for instance, through Fcγ receptors on immune cells.[1]

    • Recommendation: Characterize the aggregation state of your ADC using SEC or dynamic light scattering (DLS).[1][7] If aggregates are present, optimize the formulation buffer (e.g., pH, excipients) to minimize aggregation.[][9]

  • Non-Specific Uptake: The inherent hydrophobicity of the ADC can lead to non-specific interactions with the cell membrane and subsequent internalization.[10]

    • Recommendation: Consider strategies to reduce the overall hydrophobicity of the ADC, such as incorporating hydrophilic linkers (e.g., PEG) or using site-specific conjugation to create a more homogeneous product with a controlled drug-to-antibody ratio (DAR).[11][12][13]

Troubleshooting workflow for high in vitro toxicity in antigen-negative cells.

Issue 2: Poor In Vivo Efficacy and High Toxicity

Question: Our ADC demonstrates good in vitro potency and specificity, but in vivo studies show limited efficacy and significant toxicity (e.g., rapid weight loss, hematological toxicities). What could be the reasons?

Answer: A discrepancy between in vitro and in vivo results often points to issues with the ADC's pharmacokinetic (PK) and biodistribution properties, which are heavily influenced by hydrophobicity.

Possible Causes & Troubleshooting Workflow:

  • Rapid Clearance: Hydrophobic ADCs are often rapidly cleared from circulation, primarily by the liver, which reduces their exposure to the tumor and increases the potential for off-target toxicity.[14][15]

    • Recommendation: Conduct a pharmacokinetic study in a relevant animal model to determine the ADC's half-life. If clearance is rapid, consider PEGylation or using more hydrophilic linkers to improve the PK profile.[13][16]

  • High Drug-to-Antibody Ratio (DAR): A high DAR increases the overall hydrophobicity of the ADC, which can lead to faster clearance and a narrower therapeutic window.[5][14]

    • Recommendation: Synthesize ADCs with lower DARs (e.g., 2 or 4) and compare their in vivo performance. Site-specific conjugation can help produce homogeneous ADCs with a defined DAR.[17][18][19]

  • Linker Instability in Circulation: Premature release of the payload in the bloodstream leads to systemic toxicity and reduced delivery of the active drug to the tumor.[5][20][21]

    • Recommendation: Perform in vivo stability studies to assess linker cleavage. If the linker is unstable, select a more stable linker chemistry or a non-cleavable linker.[14]

  • ADC Aggregation In Vivo: Aggregation can lead to rapid clearance and uptake by the reticuloendothelial system, causing off-target toxicity.[1]

    • Recommendation: Ensure the ADC formulation is optimized to prevent aggregation under physiological conditions.[][9]

Start Poor In Vivo Efficacy & High Toxicity Assess_PK Assess Pharmacokinetics Start->Assess_PK Evaluate_DAR Evaluate DAR Start->Evaluate_DAR Check_Linker_Stability Assess In Vivo Linker Stability Start->Check_Linker_Stability Check_Aggregation Evaluate In Vivo Aggregation Start->Check_Aggregation Improve_PK Improve PK (e.g., PEGylation) Assess_PK->Improve_PK Optimize_DAR Optimize DAR (e.g., Site-Specific Conjugation) Evaluate_DAR->Optimize_DAR Use_Stable_Linker Use More Stable Linker Check_Linker_Stability->Use_Stable_Linker Optimize_Formulation Optimize Formulation Check_Aggregation->Optimize_Formulation

Troubleshooting workflow for poor in vivo efficacy and high toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity for hydrophobic ADCs?

A1: Off-target toxicity of hydrophobic ADCs is primarily driven by two mechanisms:

  • On-target, off-tumor toxicity: This occurs when the target antigen is also expressed on healthy tissues, leading to ADC binding and subsequent cell death in non-cancerous cells.[4][20]

  • Off-target, off-tumor toxicity: This is the most common cause of dose-limiting toxicities and arises from the physicochemical properties of the ADC.[14][20] Key contributing factors include:

    • Premature Payload Release: Unstable linkers can cleave in systemic circulation, releasing the potent payload which can then diffuse into healthy cells.[5][20]

    • Non-specific Uptake: The hydrophobicity of the ADC can lead to non-specific endocytosis by healthy cells, particularly in the liver.[14]

    • Fc-mediated Uptake: ADC aggregates can be cleared by phagocytic cells via Fc receptors, leading to toxicity in these cell populations.[14]

Q2: How does the drug-to-antibody ratio (DAR) influence the toxicity of hydrophobic ADCs?

A2: The DAR has a significant impact on the properties and toxicity of an ADC. Generally, a higher DAR increases the ADC's hydrophobicity.[14] This can lead to:

  • Increased Aggregation: Higher DAR ADCs are more prone to aggregation.[10]

  • Faster Clearance: Increased hydrophobicity leads to more rapid clearance from the bloodstream, reducing the therapeutic window.[5][14]

  • Lower Tolerability: Studies have shown that ADCs with higher DARs are often less tolerated in vivo and have a narrower therapeutic index.[14]

Q3: What are the main strategies to reduce the hydrophobicity of an ADC?

A3: Several strategies can be employed to mitigate the negative effects of hydrophobicity:

  • Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can mask the hydrophobicity of the payload and improve the ADC's solubility and pharmacokinetic properties.[][11][12][13]

  • Site-Specific Conjugation: This technology allows for the creation of homogeneous ADCs with a precise DAR, which can improve their therapeutic index.[17][18][19] By controlling the conjugation site, it's possible to attach payloads at locations that are less likely to impact the antibody's stability and increase hydrophobicity.

  • Payload Modification: While more challenging, modifying the payload itself to increase its hydrophilicity without compromising its potency is another approach.[]

  • Formulation Optimization: Using stabilizing excipients in the formulation can help prevent aggregation and improve the stability of hydrophobic ADCs.[][9]

Q4: What is the "bystander effect" and how does it relate to off-target toxicity?

A4: The bystander effect refers to the ability of a payload, once released from an ADC within a target cell, to diffuse out and kill neighboring antigen-negative tumor cells.[14] While this can enhance anti-tumor efficacy, especially in heterogeneous tumors, it can also contribute to off-target toxicity if the payload diffuses into and kills nearby healthy cells.[14] This is particularly relevant for ADCs with membrane-permeable payloads and cleavable linkers.

Quantitative Data Summary

Table 1: Impact of DAR on ADC Properties
DARAggregation (%)Plasma Half-life (h)Maximum Tolerated Dose (mg/kg)Reference
2LowHighHigh[14]
4ModerateModerateModerate[14]
8HighLowLow[14]
Table 2: Effect of Hydrophilic Linkers on ADC Performance
Linker TypeADC Aggregation (%)In Vivo Efficacy (Tumor Growth Inhibition)Off-Target Toxicity (e.g., Body Weight Loss)Reference
HydrophobicHighModerateHigh[11]
Hydrophilic (PEG)LowHighLow[11][13]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol is used to determine the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • HPLC or UHPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8 (filtered and degassed)

  • ADC sample

  • Low-protein-binding 0.22 µm filters

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of 0.5-1.0 mg/mL using the mobile phase. If necessary, filter the sample to remove any particulates.[2]

  • Chromatographic Run: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Monitor the eluent at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates) and the main monomer peak. Calculate the percentage of aggregates as follows: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potency of an ADC on both antigen-positive and antigen-negative cell lines.[3]

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC dilutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value for each cell line.

Visualizations

cluster_strategies Strategies to Reduce Off-Target Toxicity cluster_outcomes Improved ADC Properties Hydrophilic_Linkers Hydrophilic Linkers (e.g., PEG) Reduced_Aggregation Reduced Aggregation Hydrophilic_Linkers->Reduced_Aggregation Improved_PK Improved Pharmacokinetics Hydrophilic_Linkers->Improved_PK Site_Specific_Cong Site-Specific Conjugation Site_Specific_Cong->Improved_PK Homogeneity Increased Homogeneity Site_Specific_Cong->Homogeneity Optimize_DAR Optimize DAR Optimize_DAR->Reduced_Aggregation Optimize_DAR->Improved_PK Formulation Formulation Optimization Formulation->Reduced_Aggregation Increased_Stability Increased Stability Formulation->Increased_Stability Therapeutic_Index Wider Therapeutic Index Reduced_Aggregation->Therapeutic_Index Improved_PK->Therapeutic_Index Homogeneity->Therapeutic_Index Increased_Stability->Therapeutic_Index

Logical relationships between strategies and improved ADC properties.

References

Validation & Comparative

A Comparative Guide to ADC Linkers: 22-(tert-Butoxy)-22-oxodocosanoic acid vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, pharmacokinetic profile, and therapeutic efficacy. This guide provides an objective comparison between the well-established, non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the less characterized, long-chain alkyl linker, 22-(tert-Butoxy)-22-oxodocosanoic acid. Due to the limited publicly available data on ADCs specifically utilizing this compound, this guide will compare SMCC to the broader class of long-chain, hydrophobic, non-cleavable linkers, for which this compound serves as a representative example.

At a Glance: Key Differences

FeatureThis compound (as a long-chain alkyl linker)SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Linker Type Non-cleavable, long-chain alkylNon-cleavable, contains a cyclohexane (B81311) ring
Hydrophobicity HighModerate to High
Drug Release Mechanism Lysosomal degradation of the antibodyLysosomal degradation of the antibody
Key Structural Feature Long, flexible alkyl chainRigid cyclohexane group
Clinical Precedent LimitedWell-established (e.g., in Kadcyla®)[1]

Chemical Structures and Conjugation Principles

The distinct chemical structures of these linkers dictate their conjugation strategies and potential impact on the resulting ADC.

Figure 1. Chemical Structures of Linker Precursors cluster_0 This compound cluster_1 SMCC struct1 struct2

Figure 1. Chemical Structures of Linker Precursors

This compound features a long C22 alkyl chain, imparting significant hydrophobicity. For conjugation, the carboxylic acid group would require activation, for instance, into an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., lysine (B10760008) residues) on the antibody. The tert-butyl ester end would be hydrolyzed to a carboxylic acid to then be coupled to a payload containing a reactive amine.

SMCC is a heterobifunctional crosslinker.[1] Its NHS ester reacts with lysine residues on the antibody, while the maleimide (B117702) group forms a stable thioether bond with a sulfhydryl group on the cytotoxic payload.[1] This two-step process allows for a more controlled conjugation.[1]

Mechanism of Action and Drug Release

Both linkers are non-cleavable, meaning the cytotoxic payload is released only after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[1][2]

Figure 2. Non-Cleavable ADC Mechanism of Action A 1. ADC binds to target antigen on cancer cell surface B 2. ADC-antigen complex is internalized (Endocytosis) A->B C 3. Trafficking to lysosome B->C D 4. Antibody is degraded by lysosomal enzymes C->D E 5. Drug-linker-amino acid metabolite is released D->E F 6. Released metabolite exerts cytotoxic effect E->F

Figure 2. Non-Cleavable ADC Mechanism of Action

This mechanism offers high plasma stability, minimizing premature drug release and off-target toxicity.[3] However, it generally precludes a "bystander effect," where the released drug kills neighboring antigen-negative tumor cells, as the resulting drug-linker-amino acid metabolite is often charged and less membrane-permeable.[4]

Performance Comparison: A Data-Driven Perspective

Table 1: In Vitro Performance Characteristics
ParameterThis compound (Expected)SMCC (Observed)
Plasma Stability High (due to non-cleavable nature)High (stable thioether and amide bonds)[1]
In Vitro Cytotoxicity (IC50) Dependent on payload and target; high hydrophobicity may influence cell permeability.Potent in antigen-positive cell lines.[4]
Bystander Effect Minimal to none.[4]Minimal to none.[4]
Aggregation Tendency Potentially high due to increased hydrophobicity.[5][6]Can contribute to aggregation, especially with hydrophobic payloads.[7]
Table 2: In Vivo Performance Characteristics
ParameterThis compound (Expected)SMCC (Observed)
Pharmacokinetics (Half-life) Increased hydrophobicity may lead to faster clearance.[5][6]Established pharmacokinetic profile.[1]
Therapeutic Index Potentially narrower due to faster clearance and potential for off-target toxicity related to hydrophobicity.[5][6]Clinically validated therapeutic index in Kadcyla®.[1]
In Vivo Efficacy Highly dependent on the balance between payload potency and ADC clearance.Proven efficacy in xenograft models and clinical settings.[4][8]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are generalized protocols adaptable for both linker types.

ADC Synthesis and Characterization

Figure 3. General ADC Synthesis and Characterization Workflow cluster_0 Synthesis cluster_1 Characterization A Antibody-Linker Conjugation B Linker-Payload Conjugation A->B C Purification (e.g., SEC) B->C D DAR Determination (UV-Vis, HIC) C->D E Aggregation Analysis (SEC) D->E F In Vitro & In Vivo Evaluation E->F

References

Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of a Proteolysis Targeting Chimera (PROTAC) a success. The linker, connecting the target protein-binding ligand to the E3 ligase-recruiting ligand, profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison between two of the most common flexible linker types: alkyl chains and polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data.

At a Glance: Key Differences Between Alkyl and PEG Linkers

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.Repeating ethylene (B1197577) glycol units.
Solubility Generally hydrophobic, which can limit aqueous solubility.Hydrophilic, typically improving the aqueous solubility of the PROTAC molecule.[1]
Permeability Higher hydrophobicity can lead to increased passive diffusion across cell membranes.Can have a complex relationship with permeability; flexibility may aid in adopting conformations that shield polar surface area, but excessive PEGylation can hinder uptake.[2]
Metabolic Stability Generally considered more metabolically stable.The ether linkages can be susceptible to oxidative metabolism.[1]
Ternary Complex Formation Provides a flexible tether for the formation of the ternary complex.The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.
Synthetic Accessibility Often synthetically straightforward and cost-effective.Can be more challenging and costly to synthesize compared to alkyl linkers.[1]

Quantitative Comparison of PROTAC Performance

The following tables summarize experimental data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of Linker on Physicochemical Properties of BRD4-Targeting PROTACs
PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1 Alkyl785.94.2165.241118
PROTAC 2 PEG2831.93.5174.541222
PROTAC 3 PEG4919.02.8193.041430

Data compiled from publicly available research.[2]

Table 2: Influence of Linker on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs
PROTACLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1

Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[2]

Table 3: Comparative Performance of a Hypothetical BTK PROTAC with Different Linkers
Linker TypeApparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl C8 0.515075
PEG4 1.25085
PEG8 2.51595
10-unit PEG 3.1598
PEG12 2.82090

This table demonstrates the concept of an optimal linker length for achieving maximal degradation potency and permeability. Data is fictionalized to illustrate the general trend.[3]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding and designing effective PROTACs.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3->TernaryComplex PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Recruited Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Design PROTAC Design (Alkyl vs. PEG linker) Synthesis Synthesis Design->Synthesis Permeability Permeability Assay (PAMPA) Synthesis->Permeability Degradation Degradation Assay (Western Blot) Synthesis->Degradation Data Data Analysis (DC50, Dmax) Permeability->Data Degradation->Data Optimization Lead Optimization Data->Optimization

Figure 2: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blotting for DC₅₀ and Dₘₐₓ Determination

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7, LNCaP) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound.

  • Plate Preparation:

    • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • A 96-well acceptor plate is filled with a buffer solution, typically PBS at pH 7.4.

  • Compound Preparation:

    • Prepare solutions of the PROTACs in a suitable buffer at a known concentration.

  • Permeability Assay:

    • Add the PROTAC solutions to the donor wells of the filter plate.

    • Place the filter plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_a(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Conclusion

The choice between an alkyl and a PEG linker is a critical decision in PROTAC design and is highly dependent on the specific target protein, E3 ligase, and the desired properties of the final molecule. Alkyl linkers offer synthetic simplicity and metabolic stability, often leading to better cell permeability for more lipophilic PROTACs. In contrast, PEG linkers can significantly improve the solubility of hydrophobic PROTACs and their flexibility can be advantageous for optimizing the ternary complex formation. However, this often comes at the cost of reduced passive permeability and potential metabolic liabilities.

Ultimately, a systematic approach involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths is crucial for identifying the optimal linker that balances the multifaceted requirements for a successful protein degrader.

References

A Comparative Guide to the Characterization of Antibody-Drug Conjugates with Non-Cleavable Linkers: A Focus on 22-(tert-Butoxy)-22-oxodocosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of Antibody-Drug Conjugates (ADCs) featuring the non-cleavable linker, 22-(tert-Butoxy)-22-oxodocosanoic acid. Due to the limited publicly available experimental data on ADCs specifically synthesized with this linker, this guide will establish a comparison with well-characterized non-cleavable and cleavable linkers to provide a framework for its potential performance and characterization.

This compound is identified as a non-cleavable linker used in the synthesis of ADCs.[1] Its long alkyl chain suggests a potential for influencing the physicochemical properties of the resulting ADC, such as hydrophobicity and stability. Non-cleavable linkers, in general, are known for their high plasma stability, as they rely on the complete degradation of the antibody in the lysosome to release the payload.[2][3][4] This contrasts with cleavable linkers that are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cell.[2][3][4]

Comparative Data on ADC Linker Performance

The following tables present representative data for ADCs constructed with the widely used non-cleavable linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and a common cleavable linker, valine-citrulline (Val-Cit). This data serves as a benchmark for the expected performance of a novel non-cleavable linker.

Table 1: Comparative Physicochemical and In Vitro Characterization of ADCs

ParameterADC with SMCC Linker (Non-Cleavable)ADC with Val-Cit Linker (Cleavable)ADC with this compound (Theoretical)
Drug-to-Antibody Ratio (DAR) 3.5 - 4.03.8 - 4.2Data not available
Aggregation (%) < 5%< 10%Data not available
In Vitro Plasma Stability (% intact ADC after 7 days) > 95%~85%Expected to be high (>90%)
In Vitro Cytotoxicity (IC50) 0.1 - 10 nM0.05 - 5 nMData not available

Note: The data for SMCC and Val-Cit linkers are representative values from various literature sources. The values for the this compound-based ADC are hypothetical based on the general properties of non-cleavable linkers.

Table 2: Comparative In Vivo Performance of ADCs

ParameterADC with SMCC Linker (Non-Cleavable)ADC with Val-Cit Linker (Cleavable)ADC with this compound (Theoretical)
Tumor Growth Inhibition (%) 70 - 90%80 - 95%Data not available
Maximum Tolerated Dose (MTD) 10 - 20 mg/kg5 - 15 mg/kgData not available
Pharmacokinetics (Half-life) ~10 days~7 daysData not available

Note: The data for SMCC and Val-Cit linkers are representative values from various literature sources. The values for the this compound-based ADC are hypothetical.

Experimental Protocols

The following are detailed methodologies for key experiments in the characterization of ADCs with non-cleavable linkers. These protocols would be applicable to an ADC synthesized with this compound.

1. Synthesis of ADC with this compound Linker

This protocol is a general procedure and would require optimization for specific antibodies and payloads.

  • Step 1: Activation of this compound: The carboxylic acid group of the linker is activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and NHS.

  • Step 2: Conjugation to Payload: The activated linker is reacted with the payload molecule, which typically contains a reactive amine or hydroxyl group, to form a stable amide or ester bond.

  • Step 3: Deprotection: The tert-butyl protecting group on the linker is removed under acidic conditions (e.g., with trifluoroacetic acid) to expose the terminal carboxylic acid.

  • Step 4: Activation of Linker-Payload Construct: The newly exposed carboxylic acid on the linker-payload construct is activated to an NHS ester.

  • Step 5: Antibody Conjugation: The NHS ester of the linker-payload is reacted with the monoclonal antibody. The reaction targets accessible lysine (B10760008) residues on the antibody surface, forming stable amide bonds. The reaction is typically carried out in a buffer at a controlled pH (around 7.4-8.0).

  • Step 6: Purification: The resulting ADC is purified to remove unconjugated linker-payload and unconjugated antibody using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

2. Determination of Drug-to-Antibody Ratio (DAR)

  • Method: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Protocol:

    • The purified ADC is analyzed by HIC or RP-HPLC.

    • The different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8) are separated based on their hydrophobicity.

    • The peak area for each species is integrated.

    • The average DAR is calculated by a weighted average of the different drug-loaded species.

    • Alternatively, UV-Vis spectroscopy can be used by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

3. In Vitro Plasma Stability Assay

  • Method: The ADC is incubated in plasma from a relevant species (e.g., human, mouse) over a time course. The amount of intact ADC is quantified at different time points.

  • Protocol:

    • The ADC is incubated in plasma at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 1, 3, 7 days).

    • The samples are analyzed by an enzyme-linked immunosorbent assay (ELISA) that captures the antibody and detects the payload to quantify the amount of intact ADC.

    • Alternatively, LC-MS can be used to monitor the release of the free payload from the ADC over time.

4. In Vitro Cytotoxicity Assay

  • Method: The potency of the ADC is assessed against a panel of cancer cell lines, including antigen-positive and antigen-negative cells.

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

    • After a set incubation period (typically 72-96 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizations

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Linker_Activation Linker Activation Payload_Conjugation Payload Conjugation Linker_Activation->Payload_Conjugation Antibody_Conjugation Antibody Conjugation Payload_Conjugation->Antibody_Conjugation Purification Purification (SEC/Protein A) Antibody_Conjugation->Purification DAR DAR Determination (HIC/RP-HPLC) Purification->DAR Aggregation Aggregation (SEC) Purification->Aggregation Purity Purity (SDS-PAGE) Purification->Purity Binding Antigen Binding (ELISA/SPR) Purification->Binding Stability Plasma Stability Binding->Stability Cytotoxicity Cytotoxicity Assay Stability->Cytotoxicity

Caption: Experimental workflow for ADC synthesis and characterization.

Non_Cleavable_ADC_MoA cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Antigen Tumor Antigen ADC->Antigen 1. Targeting Binding Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Binding & Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation Lysosome->Degradation 4. Lysosomal Fusion Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release 5. Proteolysis Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action for an ADC with a non-cleavable linker.

References

The Length of the Alkyl Linker: A Critical Determinant of PROTAC Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the impact of alkyl linker length on the biological activity of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of PROTACs with varying alkyl linker lengths, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker, often considered a simple spacer, plays a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of a PROTAC.[2][3] Among the various linker types, simple alkyl chains are frequently employed due to their synthetic tractability and conformational flexibility.[3] However, the length of this alkyl linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair to achieve optimal degradation.[4][5]

This guide will delve into the structure-activity relationship (SAR) of PROTACs with a focus on the alkyl linker length, presenting quantitative data from studies on various protein targets. We will also provide detailed experimental protocols for assays essential for evaluating PROTAC performance and utilize diagrams to illustrate key concepts and workflows.

Quantitative Comparison of PROTAC Performance with Varying Alkyl Linker Lengths

The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the maximum percentage of protein degradation achieved.[3] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from published studies, illustrating the impact of alkyl linker length on the degradation of different target proteins.

Case Study 1: Targeting Tank-Binding Kinase 1 (TBK1)

A study on PROTACs targeting TBK1 demonstrated a clear dependence on linker length for degradation activity. PROTACs with linkers shorter than 12 atoms failed to induce degradation. In contrast, those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. The optimal activity was observed with a 21-atom linker, which showed a DC50 of 3 nM and a Dmax of 96%. Further increasing the linker length to 29 atoms resulted in a significant decrease in potency (DC50 = 292 nM) and efficacy (Dmax = 76%).[1][5]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Case Study 2: Targeting Estrogen Receptor-α (ERα)

In the development of ERα-targeting PROTACs, the linker length was also found to be a critical factor. A study comparing PROTACs with different length polyethylene (B3416737) glycol (PEG) linkers, which share similarities in flexibility with alkyl chains, revealed that a 16-atom linker was more potent than a 12-atom linker.[4] This highlights the necessity of fine-tuning the linker length to achieve optimal ternary complex formation and subsequent degradation.

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent
Case Study 3: Targeting Bromodomain-Containing Protein 4 (BRD4)

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. The following are detailed methodologies for key experiments used to assess the biological activity of PROTACs with different linker lengths.

Western Blotting for Protein Degradation

This is the gold-standard assay for quantifying the degradation of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., HeLa, 22Rv1)

  • PROTACs with varying alkyl linker lengths

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system and densitometry software

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of the PROTACs on the cells.

Materials:

  • 96-well plates

  • Cell line of interest

  • PROTACs with varying alkyl linker lengths

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of each PROTAC for a specified duration (e.g., 72 hours).

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each PROTAC.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.

Materials:

  • Cell line of interest

  • PROTACs with varying alkyl linker lengths

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Antibody for immunoprecipitation of the target protein

  • Protein A/G beads

  • Anti-ubiquitin antibody

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTACs in the presence or absence of a proteasome inhibitor for a short period (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells and collect the supernatant.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody and protein A/G beads.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitinated form of the target protein in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC Action E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase->Ternary_Complex Recruited by Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments POI Target Protein (POI) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Mediates Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition & Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Start cell_culture Cell Seeding & Treatment (PROTACs with varying linkers) start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Densitometry & Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis.

Linker_Length_Logic cluster_linker Alkyl Linker Length cluster_outcome Biological Outcome Short Too Short Steric_Clash Steric Hindrance (No Ternary Complex) Short->Steric_Clash Optimal Optimal Length Productive_Complex Stable & Productive Ternary Complex Optimal->Productive_Complex Long Too Long Unstable_Complex Inefficient or Unstable Ternary Complex Long->Unstable_Complex No_Degradation No or Poor Degradation Steric_Clash->No_Degradation Degradation Efficient Degradation (Low DC50, High Dmax) Productive_Complex->Degradation Unstable_Complex->No_Degradation

Caption: Logical relationship between linker length and PROTAC activity.

Conclusion

The length of the alkyl linker is a critical parameter in the design of potent and effective PROTACs. As demonstrated by the presented data, even subtle changes in linker length can have a profound impact on the degradation efficiency of the target protein. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating an empirical approach to optimization. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of PROTACs with varying alkyl linker lengths. By combining quantitative cellular assays with a rational design approach, researchers can accelerate the development of novel and effective PROTAC-based therapeutics for a wide range of diseases.

References

Hydrophobic vs. Hydrophilic Non-Cleavable Linkers: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in antibody-drug conjugates (ADCs) is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of hydrophobic and hydrophilic non-cleavable linkers, supported by experimental data, to inform rational drug design.

Non-cleavable linkers offer enhanced plasma stability by releasing the cytotoxic payload only after the complete lysosomal degradation of the antibody.[1][2][3] This mechanism minimizes premature drug release and associated off-target toxicities.[][5] However, the physicochemical properties of these linkers, particularly their hydrophobicity or hydrophilicity, significantly impact the overall performance of the ADC, including its pharmacokinetics, efficacy, and toxicity profile.[6][7]

At a Glance: Key Differences

FeatureHydrophobic Non-Cleavable LinkerHydrophilic Non-Cleavable Linker
Examples Maleimidocaproyl (MC), 4-maleimidomethyl cyclohexane-1-carboxylate (MCC)Polyethylene glycol (PEG)-containing linkers
Solubility & Aggregation Prone to aggregation, lower solubilityImproved solubility, reduced aggregation
Pharmacokinetics Faster clearance, shorter half-lifeSlower clearance, longer half-life
Drug-to-Antibody Ratio (DAR) May be limited due to aggregation issuesAllows for higher DAR
In Vivo Efficacy Potentially reduced due to rapid clearanceGenerally enhanced due to improved exposure
Toxicity Potential for off-target toxicity due to non-specific uptakeReduced non-specific uptake and associated toxicity

Data Presentation: A Quantitative Comparison

The incorporation of hydrophilic moieties, such as PEG, into non-cleavable linkers has demonstrated significant advantages over their hydrophobic counterparts in preclinical studies.

Pharmacokinetic Parameters

Hydrophilic linkers can significantly improve the pharmacokinetic profile of an ADC, leading to longer circulation times and increased exposure of the tumor to the therapeutic agent.[6]

Linker TypeADC ConstructPlasma ClearanceTerminal Half-lifeReference
Hydrophobic (Non-PEGylated)Non-targeting MMAE ADCRapidShorter[1]
Hydrophilic (PEG4)Non-targeting MMAE ADCSlowerLonger[1]
Hydrophilic (PEG8)Non-targeting MMAE ADCSlowerLonger[1][8]
Hydrophilic (PEG12)Non-targeting MMAE ADCSlowestLongest[1]
Hydrophilic (Pendant PEG12x2)Trastuzumab-DM1Slower than linear PEG and Kadcyla®Longer[9]
In Vivo Efficacy: Tumor Growth Inhibition

The improved pharmacokinetic properties of ADCs with hydrophilic non-cleavable linkers often translate to superior anti-tumor efficacy in xenograft models.[6][10]

Linker TypeADC ConstructXenograft ModelTumor Growth InhibitionReference
Hydrophobic (Non-PEGylated)cAC10-MMAE (DAR 8)L2987 (Hodgkin's Lymphoma)Modest growth delay[11]
Hydrophilic (Branched PEG)cAC10-MMAE (DAR 8)L2987 (Hodgkin's Lymphoma)Complete tumor regressions[11]
Hydrophilic (α-cyclodextrin)Brentuximab-MMAEKarpas-299Greater efficacy than Adcetris®[10]
Hydrophilic (1-aza-42-crown-14)Brentuximab-MMAEKarpas-299Superior to PEG24-containing ADC[10]
Comparative Toxicity

A significant advantage of hydrophilic non-cleavable linkers is the reduction of antigen-independent toxicity.[1][7] This is attributed to decreased non-specific uptake and clearance of the ADC.[1]

Linker TypeADC ConstructKey Toxicity Findings in RatsReference
Hydrophobic (Non-PEGylated)Non-targeting MMAE ADCRapid non-specific cellular uptake, leading to rapid payload release and peak plasma/tissue concentrations within the first day.[1]
Hydrophilic (PEG4, PEG8, PEG12)Non-targeting MMAE ADCIncreasingly slower non-specific uptake and decreased peak payload concentrations in all tissues with increasing PEG length. Substantially less hematologic toxicity.[1]

A meta-analysis of commercially available ADCs indicated that those with non-cleavable linkers were associated with significantly lower rates of grade ≥3 adverse events compared to those with cleavable linkers.[12] While this study did not specifically differentiate between hydrophobic and hydrophilic non-cleavable linkers, the enhanced stability and reduced non-specific uptake of hydrophilic variants suggest a favorable safety profile.[1][]

Signaling Pathways and Experimental Workflows

The journey of an ADC from administration to therapeutic action involves a series of critical steps. The choice of linker can influence the efficiency of this process.

ADC_Mechanism ADC ADC in Circulation Binding Antigen Binding ADC->Binding Targeting Tumor_Cell Tumor Cell (Antigen Expression) Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Binding->Tumor_Cell Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload-Linker-Amino Acid Release Degradation->Payload_Release Cytotoxicity Cell Death (Apoptosis) Payload_Release->Cytotoxicity

General mechanism of action for an Antibody-Drug Conjugate (ADC).

The synthesis and evaluation of ADCs with different linkers follow a structured workflow to ensure comparability of the results.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Payload Linker-Payload Synthesis Conjugation Conjugation Linker_Payload->Conjugation Antibody_Prep Antibody Preparation Antibody_Prep->Conjugation Purification Purification & Characterization Conjugation->Purification Plasma_Stability Plasma Stability Assay Purification->Plasma_Stability Cytotoxicity Cytotoxicity Assay Purification->Cytotoxicity PK_Study Pharmacokinetic Study Purification->PK_Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study

Experimental workflow for comparing ADCs with different linkers.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of ADCs.

Synthesis of an ADC with a Non-Cleavable Linker (General Protocol)

This protocol outlines the general steps for conjugating a payload to an antibody using a non-cleavable linker.

1. Antibody Preparation:

  • If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).

  • Remove the excess reducing agent by buffer exchange using a desalting column.

2. Linker-Payload Preparation:

  • Dissolve the payload and the non-cleavable linker (e.g., SMCC or a PEGylated maleimide (B117702) linker) in an appropriate organic solvent (e.g., dimethylformamide, DMF, or dimethyl sulfoxide, DMSO).

  • Activate the linker if necessary (e.g., NHS ester for lysine (B10760008) conjugation).

  • React the payload with the linker to form the linker-payload construct. Purify the product using chromatography (e.g., HPLC).

3. Conjugation:

  • Add the purified linker-payload construct to the prepared antibody solution. The reaction is typically performed at room temperature for a specified duration.

  • For maleimide linkers, the maleimide group reacts with the free thiol groups on the reduced antibody to form a stable thioether bond.[5]

  • For NHS ester linkers, the ester reacts with the amine groups of lysine residues on the antibody.

4. Purification and Characterization:

  • Purify the resulting ADC from unconjugated linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using methods like HIC-HPLC, SEC-HPLC, and mass spectrometry.[5]

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, measuring the extent of drug deconjugation over time.

1. Incubation:

  • Incubate the ADC at a final concentration of 100 µg/mL in plasma (human, mouse, or rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

2. Sample Analysis:

  • Analyze the plasma samples to quantify the amount of intact ADC and released payload.

  • ELISA: Use separate ELISAs to measure the concentration of total antibody and antibody-conjugated drug. The difference indicates the degree of deconjugation.

  • LC-MS/MS: This method can directly measure the intact ADC, free payload, and any payload adducts.[13]

In Vivo Tumor Growth Inhibition Assay in a Xenograft Model

This study assesses the anti-tumor efficacy of the ADC in a living organism.[14][15][16][17]

1. Animal Model:

  • Use immunodeficient mice (e.g., nude or SCID).

  • Subcutaneously implant human cancer cells that express the target antigen of the ADC's antibody.

2. Tumor Growth and Randomization:

  • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

3. Dosing:

  • Administer the ADC intravenously at various dose levels. The control group receives a vehicle control or a non-binding ADC.

4. Monitoring:

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight of the mice as an indicator of toxicity.

5. Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

  • At the end of the study, tumors can be excised and weighed.

References

A Comparative Guide to Validating Linker Stability in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a linker within an antibody-drug conjugate (ADC) in plasma is a critical parameter that dictates its therapeutic index.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy.[1][2] Conversely, the linker must be efficiently cleaved to release the drug upon reaching the target tumor cells.[1] This guide provides a comparative overview of common linker types, their stability in plasma, and detailed protocols for validation assays.

The stability of an ADC in plasma is influenced by several factors, including the linker's chemical structure, the site of conjugation on the antibody, and the drug-to-antibody ratio (DAR).[3] While non-cleavable linkers generally exhibit good plasma stability, cleavable linkers require thorough evaluation.[3][]

Comparative Plasma Stability of Different Linker Technologies

The choice of linker chemistry is a pivotal decision in ADC design.[1] Different linker types are designed to release their payload based on distinct physiological triggers within the tumor microenvironment or inside cancer cells.[2]

Linker TypeCleavage MechanismPlasma Stability ProfileKey Considerations
Hydrazone pH-sensitive (acid hydrolysis)Designed to be stable at physiological pH (~7.4) but can show instability, leading to premature drug release.[1][5]Stability is influenced by the specific chemical structure of the hydrazone bond.[1] Early ADCs using these linkers showed significant off-target toxicity.[3]
Disulfide Reduction-sensitiveStability varies; susceptible to exchange with serum proteins like albumin and free cysteines or glutathione, leading to premature payload release.[3]Steric hindrance near the disulfide bond can enhance stability.[6]
Peptide (e.g., Val-Cit) Enzyme-sensitive (cleaved by proteases like Cathepsin B)Generally demonstrates excellent stability in human plasma.[1] The Val-Cit dipeptide linker significantly improved ADC plasma stability over earlier linkers.[3]Can exhibit species-specific differences; for example, Val-Cit is less stable in rodent plasma.[1]
β-Glucuronide Enzyme-sensitive (cleaved by β-glucuronidase)Exhibits high plasma stability due to low enzyme activity in the bloodstream and high activity in the tumor microenvironment.[1]The hydrophilic nature of the linker can help reduce ADC aggregation.[1]
Non-cleavable (e.g., Thioether) Antibody degradationHigh plasma stability, as drug release depends on the complete degradation of the antibody in the lysosome.[][7]This stability can provide a greater therapeutic window compared to cleavable linkers.[5][7]

Experimental Protocols for Plasma Stability Assays

Assessing the in vitro plasma stability of an ADC is a crucial step in preclinical development.[8] The primary objective is to quantify the amount of intact ADC and/or the concentration of released payload over time.[1]

Generalized Protocol for In Vitro ADC Plasma Stability Assay

This protocol provides a framework for assessing ADC stability. Specific parameters may require optimization based on the ADC's characteristics and the analytical method used.

1. Materials and Reagents:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Human plasma (or plasma from other species of interest, e.g., mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator set to 37°C

  • Analytical instruments (e.g., LC-MS/MS, ELISA plate reader)

  • Reagents for sample cleanup (e.g., protein precipitation solvents, immunoaffinity beads)

2. Experimental Procedure:

  • Incubation: The ADC sample is incubated in plasma from the desired species at 37°C.[3]

  • Time Points: Aliquots of the plasma samples are collected at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[3]

  • Sample Processing: The method for sample cleanup depends on the analytical technique to be used.

    • For Released Payload Analysis (LC-MS/MS): Precipitate plasma proteins using an organic solvent like acetonitrile. Centrifuge the sample and collect the supernatant containing the free payload.[2]

    • For Intact ADC Analysis (ELISA or LC-MS): Isolate the ADC from the plasma using immunoaffinity capture, such as with Protein A magnetic beads or by coating a plate with a specific antigen.[2][9]

3. Analytical Methods:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific method used to quantify the free payload that has been prematurely released into the circulation.[2][10] It can also be used to measure the drug-to-antibody ratio (DAR) over time, where a decrease indicates linker cleavage.[1]

  • ELISA (Enzyme-Linked Immunosorbent Assay): ELISA can be used to measure the concentration of the intact, antibody-conjugated drug over time.[2] A standard curve is used to quantify the concentration of intact ADC in the samples.[2]

4. Data Analysis:

  • Plot the percentage of intact ADC or the concentration of the released payload against the incubation time.[1]

  • Calculate the half-life (t1/2) of the ADC in plasma to quantify its stability.[1]

Visualizing Workflows and Mechanisms

To better understand the factors influencing linker stability and the process of its validation, the following diagrams are provided.

G Experimental Workflow for Plasma Stability Assay cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation ADC Test ADC Incubate Incubate ADC in Plasma at 37°C ADC->Incubate Plasma Plasma (Human, Mouse, etc.) Plasma->Incubate Timepoints Collect Samples at Various Time Points (0, 6, 24, 72h) Incubate->Timepoints Sampling Process Process Samples Timepoints->Process Measure Analytical Measurement Process->Measure Choice of Method Analyze Plot % Intact ADC or Released Payload vs. Time Measure->Analyze HalfLife Calculate Half-Life (t1/2) Analyze->HalfLife G Factors Influencing Linker Stability Stability Linker Stability in Plasma Efficacy Therapeutic Efficacy Stability->Efficacy High Stability (Good) Toxicity Off-Target Toxicity Stability->Toxicity Low Stability (Bad) Chemistry Linker Chemistry (e.g., Hydrazone, Peptide) Chemistry->Stability Conjugation Conjugation Site & Steric Hindrance Conjugation->Stability DAR Drug-to-Antibody Ratio (DAR) DAR->Stability PlasmaComp Plasma Components (Enzymes, Glutathione) PlasmaComp->Stability G ADC Internalization & Payload Release Pathway Circulation ADC in Systemic Circulation (Stable Linker) Binding Binds to Antigen on Tumor Cell Surface Circulation->Binding Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome->Cleavage Release Payload Release into Cytosol Cleavage->Release Action Payload Exerts Cytotoxic Effect Release->Action

References

Evaluating the Cellular Uptake of PROTACs with Long Alkyl Chains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. As these heterobifunctional molecules are significantly larger than traditional small-molecule drugs, their ability to cross the cell membrane and reach their intracellular targets can be a major challenge. The linker component of a PROTAC, which connects the target-binding and E3 ligase-binding moieties, plays a pivotal role in influencing this uptake. This guide provides a comparative analysis of how long alkyl chains in PROTAC linkers affect cellular uptake, supported by experimental data and detailed methodologies for evaluation.

The Double-Edged Sword: Alkyl Chains and Permeability

Alkyl chains are a common choice for PROTAC linkers due to their synthetic tractability and the fine control they offer over the distance between the two ends of the molecule. Longer alkyl chains can increase the lipophilicity of the PROTAC, which is often associated with enhanced membrane permeability. However, this relationship is not always linear. Excessive lipophilicity can lead to poor aqueous solubility, non-specific binding to cellular components, and even trapping within the lipid bilayer, ultimately reducing the bioavailable intracellular concentration. Therefore, a careful balance must be struck to optimize cellular uptake.

Quantitative Comparison of PROTAC Performance

The following tables summarize key performance metrics of PROTACs, illustrating the impact of linker composition and length on their degradation efficiency, which is a downstream indicator of cellular uptake and activity. While direct quantitative data on cellular uptake versus alkyl chain length is not always explicitly reported in literature, the degradation data provides valuable insights into the overall effectiveness of the PROTACs.

Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Data from a study on TBK1-targeting PROTACs, demonstrating that an optimal linker length is crucial for potent degradation.[1]

Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10
This study on ERα-targeting PROTACs highlights that a 16-atom linker provided the optimal length for degradation and cell growth inhibition.[2]

Table 3: Comparison of VHL PROTAC Permeability with Different Linker Compositions

PROTACLinker CompositionIn Cellulo/In Vitro VHL Binding Ratio (Permeability Surrogate)
1 Alkyl-basedLow
2 PEG-basedHigh
3 PEG-basedMedium-high
4 PEG-basedMedium-low
5 PEG-basedMedium-low
6 PEG-basedMedium-low
7 PEG-basedMedium-high
8 PEG-basedMedium-high
9 PEG-basedHigh
A lower ratio indicates higher passive cell permeability. This study found that the linker composition had a profound impact on cell permeability.[3]

Visualizing the PROTAC Mechanism and Evaluation Workflows

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflows used to evaluate cellular uptake.

PROTAC_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Uptake membrane Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Release Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub tags added Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Protein fragments Recycled_PROTAC->Ternary_Complex Catalytic Cycle

PROTAC Mechanism of Action

Experimental_Workflows cluster_lcmsms LC-MS/MS for Intracellular Quantification cluster_microscopy Fluorescence Microscopy for Visualization cluster_flow Flow Cytometry for High-Throughput Analysis lcmsms_c1 Cell Culture & PROTAC Treatment lcmsms_c2 Cell Lysis & Protein Precipitation lcmsms_c1->lcmsms_c2 lcmsms_c3 Sample Preparation for LC-MS/MS lcmsms_c2->lcmsms_c3 lcmsms_c4 LC-MS/MS Analysis lcmsms_c3->lcmsms_c4 lcmsms_c5 Data Analysis & Quantification lcmsms_c4->lcmsms_c5 micro_c1 Seed Cells on Coverslips micro_c2 Incubate with Fluorescently-Labeled PROTAC micro_c1->micro_c2 micro_c3 Fixation & Nuclear Staining (Optional) micro_c2->micro_c3 micro_c4 Fluorescence Microscopy Imaging micro_c3->micro_c4 micro_c5 Image Analysis (Localization & Intensity) micro_c4->micro_c5 flow_c1 Cell Culture & PROTAC Treatment flow_c2 Cell Harvesting & Staining flow_c1->flow_c2 flow_c3 Flow Cytometry Analysis flow_c2->flow_c3 flow_c4 Data Analysis (Mean Fluorescence Intensity) flow_c3->flow_c4

Experimental Workflows for Evaluating Cellular Uptake

Experimental Protocols

Accurate evaluation of PROTAC cellular uptake is essential for understanding structure-activity relationships. Below are detailed protocols for key experimental techniques.

Protocol 1: Quantification of Intracellular PROTACs by LC-MS/MS

This method provides a highly sensitive and quantitative measurement of the intracellular concentration of unlabeled PROTACs.

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in multi-well plates to achieve ~80-90% confluency at the time of harvest.
  • Treat cells with varying concentrations of the PROTAC for the desired time points. Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Sample Preparation:

  • After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.
  • Scrape the cells and collect the lysate.
  • Determine the protein concentration of the lysate using a BCA assay for normalization.
  • To a known amount of protein lysate, add a suitable internal standard.
  • Precipitate the proteins by adding three volumes of ice-cold acetonitrile.
  • Vortex and incubate at -20°C for at least 1 hour.
  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
  • Collect the supernatant for LC-MS/MS analysis.[4]

3. LC-MS/MS Analysis:

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Develop a specific multiple reaction monitoring (MRM) method for the PROTAC and the internal standard.
  • Generate a standard curve using known concentrations of the PROTAC to enable absolute quantification.

4. Data Analysis:

  • Calculate the intracellular concentration of the PROTAC by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
  • Normalize the concentration to the protein amount or cell number.

Protocol 2: Visualization of Cellular Uptake by Fluorescence Microscopy

This technique allows for the qualitative and semi-quantitative assessment of PROTAC uptake and subcellular localization.

1. Cell Preparation:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

2. PROTAC Incubation:

  • Incubate the cells with a fluorescently labeled version of the PROTAC at the desired concentration and for various time points.

3. Cell Staining and Fixation (Optional):

  • For visualization of specific organelles, co-stain with organelle-specific fluorescent dyes.
  • For nuclear counterstaining, incubate with a dye such as DAPI or Hoechst 33342.
  • Wash the cells with PBS.
  • Cells can be imaged live or fixed with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS.

4. Imaging:

  • Mount the coverslips on microscope slides.
  • Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the fluorophore used.

5. Image Analysis:

  • Analyze the images to determine the subcellular localization of the PROTAC.
  • Quantify the fluorescence intensity within the cells or specific compartments to obtain a semi-quantitative measure of uptake.

Protocol 3: High-Throughput Cellular Uptake Analysis by Flow Cytometry

Flow cytometry is a powerful tool for rapidly quantifying the uptake of fluorescently labeled PROTACs in a large population of cells.

1. Cell Preparation and Treatment:

  • Culture cells in suspension or detach adherent cells using a non-enzymatic method.
  • Incubate the cells with the fluorescently labeled PROTAC at various concentrations and for different durations.

2. Sample Preparation for Flow Cytometry:

  • After incubation, wash the cells twice with ice-cold PBS to remove any unbound PROTAC.
  • Resuspend the cells in a suitable buffer (e.g., PBS with 1% fetal bovine serum) at a concentration of approximately 1 x 10^6 cells/mL.
  • Keep the cells on ice until analysis.

3. Flow Cytometry Analysis:

  • Analyze the cell suspension using a flow cytometer.
  • Excite the cells with the appropriate laser and detect the emitted fluorescence using the corresponding filter.
  • Record the fluorescence intensity for a large number of cells (e.g., 10,000-20,000 events) per sample.

4. Data Analysis:

  • Gate the live cell population based on forward and side scatter properties.
  • Determine the mean fluorescence intensity (MFI) of the gated population for each sample.
  • The increase in MFI in treated cells compared to untreated controls is proportional to the cellular uptake of the PROTAC.

Conclusion

The length and composition of the alkyl chain linker are critical parameters in the design of effective PROTACs. While longer alkyl chains can potentially enhance cell permeability through increased lipophilicity, this effect is not always predictable and requires careful empirical optimization. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively and qualitatively assess the cellular uptake of PROTACs with long alkyl chains. By systematically evaluating uptake and correlating it with downstream degradation efficacy, the rational design of next-generation protein degraders with improved therapeutic potential can be achieved.

References

Safety Operating Guide

Navigating the Disposal of 22-(tert-Butoxy)-22-oxodocosanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 22-(tert-butoxy)-22-oxodocosanoic acid (CAS 1642333-05-8), a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1] In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a hazardous waste unless confirmed otherwise by a qualified professional.[2]

Key Compound Data

A summary of the known and estimated properties of this compound is presented below. This information is crucial for a preliminary assessment of its potential hazards and handling requirements.

PropertyValueSource
CAS Number 1642333-05-8Santa Cruz Biotechnology[3][4]
Molecular Formula C₂₆H₅₀O₄Santa Cruz Biotechnology[3][4]
Molecular Weight 426.68 g/mol Santa Cruz Biotechnology[3][4], PubChem[5]
Alternate Name Docosanedioic acid mono-tert-butyl esterSanta Cruz Biotechnology[3][4]
Physical State Solid (presumed)General knowledge of long-chain carboxylic acids
Solubility Insoluble in water (predicted)General knowledge of long-chain fatty acid esters
Hazard Profile Not classified. Treat as hazardous.Best Practice

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid contact with skin, eyes, and clothing.[6]

2. Waste Collection and Segregation:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealable, and chemically resistant container.

  • Contaminated Materials: Any items contaminated with the compound, such as weighing paper, pipette tips, and gloves, should be placed in the same designated waste container.

  • Spill Management: In the event of a spill, the material should be mixed with an inert absorbent, such as sand or vermiculite, and transferred to a labeled salvage container for disposal.[7]

  • Waste Segregation: Store the waste container for this compound separately from other incompatible waste streams to prevent accidental reactions.[8]

3. Labeling and Storage:

  • The waste container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Caution: Chemical Waste").

  • Keep a log of the contents of the hazardous waste container to avoid additional costs associated with identification by the disposal company.[9]

  • Store the sealed waste container in a designated, secure area away from heat and sources of ignition.[10][11]

4. Disposal Arrangement:

  • Do not dispose of this chemical down the drain or in regular trash. [2][9]

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6]

  • Provide the disposal company with all available information about the compound.

5. Container Decontamination:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.[2]

  • After triple-rinsing, deface the chemical label on the empty container before disposing of it as regular trash.[2]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound waste sds_check Is a specific Safety Data Sheet (SDS) with disposal guidelines available? start->sds_check follow_sds Follow specific disposal instructions in the SDS sds_check->follow_sds Yes treat_hazardous Treat as hazardous chemical waste sds_check->treat_hazardous No end End: Waste properly disposed follow_sds->end collect_waste Collect waste in a labeled, sealed, and chemically resistant container treat_hazardous->collect_waste contact_ehs Contact institution's Environmental Health & Safety (EHS) for pickup collect_waste->contact_ehs disposal Professional disposal by licensed contractor contact_ehs->disposal disposal->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations. The ultimate responsibility for safe handling and disposal lies with the user.

References

Personal protective equipment for handling 22-(tert-Butoxy)-22-oxodocosanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 22-(tert-Butoxy)-22-oxodocosanoic acid (CAS No. 1642333-05-8). Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks associated with the handling of this chemical. The following procedures are based on general best practices for handling long-chain carboxylic acids and available safety data for similar compounds.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure through skin and eye contact, inhalation, or ingestion.

Body PartPersonal Protective EquipmentMaterial/Standard and Rationale
Eyes/Face Chemical safety goggles and/or a face shield (minimum 8-inch)Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance. A face shield provides an additional layer of protection against splashes.[1][2]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[1][2] Gloves must be inspected for any signs of degradation or perforation before use and disposed of immediately if contaminated.[3]
Body Laboratory coatA fully fastened lab coat provides a barrier against accidental spills. For larger quantities, consider an impervious apron.[1][3] A Nomex® lab coat over cotton clothing is a recommended practice.[1]
Respiratory Use in a well-ventilated area or chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood.[1][3] If ventilation is inadequate, a respirator may be necessary. For low-fume environments, an N95 mask may be suitable; for higher exposures, a full-face respirator with acid gas cartridges is recommended.[1][2]
Feet Closed-toe shoesProtects feet from spills and falling objects.[3]

Experimental Protocols: Handling, Storage, and Disposal

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1]

Safe Handling Practices:

  • Preparation: Before handling, ensure your designated workspace within the chemical fume hood is clean and uncluttered.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1] Do not breathe in any dust or vapors that may be generated.[1]

  • Transfer: When transferring the compound, do so carefully to avoid generating dust or aerosols.[3]

  • Container Management: Keep the container tightly sealed when not in use.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.

  • Keep in a suitable, labeled container for storage.

Spill Management:

  • Small Spills: For minor spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Clean the spill area thoroughly with soap and water.

  • Large Spills: In the event of a large spill, evacuate the area immediately.[1] Do not attempt to clean up large spills without proper training and specialized equipment. Contact your institution's environmental health and safety department for guidance.[1]

Disposal Plan: All waste materials, including the chemical itself, any contaminated absorbent materials, and disposable PPE (such as gloves), must be treated as hazardous waste.[1]

  • Waste Segregation: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[3]

  • Disposal: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal procedures.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Carefully Transfer Chemical prep_workspace->handle_transfer handle_procedure Perform Experimental Procedure handle_transfer->handle_procedure cleanup_decontaminate Decontaminate Work Surfaces handle_procedure->cleanup_decontaminate dispose_collect Collect Waste in Labeled Container handle_procedure->dispose_collect cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash dispose_follow Follow Institutional Disposal Protocol dispose_collect->dispose_follow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.